LXQ-217
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H20Br2N2O5 |
|---|---|
Poids moléculaire |
576.2 g/mol |
Nom IUPAC |
3-(2,3-dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C24H20Br2N2O5/c1-2-32-15-7-9-17(10-8-15)33-16-5-3-14(4-6-16)19-12-20(28(13-29)27-19)18-11-21(30)24(31)23(26)22(18)25/h3-11,13,20,30-31H,2,12H2,1H3 |
Clé InChI |
MWOJKKLJPNRZDD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN(C(C3)C4=CC(=C(C(=C4Br)Br)O)O)C=O |
Origine du produit |
United States |
Foundational & Exploratory
HPN217: A Tri-Specific T-Cell Engaging Construct for the Treatment of Multiple Myeloma - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPN217 is an investigational trispecific T-cell activating construct (TriTAC®) designed for the treatment of relapsed/refractory multiple myeloma (RRMM).[1] Developed by Harpoon Therapeutics, this novel immunotherapy redirects the patient's own T-cells to recognize and eliminate malignant plasma cells expressing B-cell maturation antigen (BCMA).[1][2] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and clinical findings for HPN217, intended for professionals in the field of oncology and drug development.
Core Mechanism of Action
HPN217 is a single polypeptide chain of approximately 53 kDa, engineered with three distinct binding domains:
-
Anti-BCMA Domain: This domain specifically targets the B-cell maturation antigen (BCMA), a tumor necrosis factor receptor superfamily member that is highly expressed on the surface of malignant plasma cells in nearly all multiple myeloma patients.[3][4]
-
Anti-CD3ε Domain: This domain engages the epsilon subunit of the CD3 complex on the surface of T-cells, a critical component of the T-cell receptor (TCR) complex.[2]
-
Anti-Human Serum Albumin (HSA) Domain: This domain binds to serum albumin, a feature designed to extend the circulating half-life of the molecule.[2][4]
The simultaneous engagement of BCMA on a myeloma cell and CD3 on a T-cell by HPN217 creates an immunological synapse, bringing the T-cell into close proximity with the cancer cell.[4] This forced interaction leads to T-cell activation, proliferation, and the subsequent cytotoxic killing of the BCMA-positive myeloma cell.[5] The binding to HSA allows for a longer half-life, potentially enabling less frequent dosing.[4]
Preclinical Data
Binding Affinity and In Vitro Cytotoxicity
HPN217 has demonstrated specific and potent binding to its three targets. The binding affinities were determined using biolayer interferometry.[6]
| Target | Binding Affinity (KD) |
| Recombinant Human BCMA | 5.5 nM |
| Recombinant Human CD3ε | 17 nM |
| Human Serum Albumin (HSA) | 6 nM |
| Table 1: Binding Affinities of HPN217 [6] |
In vitro studies have confirmed the potent and BCMA-dependent cytotoxic activity of HPN217. T-cell dependent cellular cytotoxicity (TDCC) assays were conducted using various multiple myeloma cell lines co-cultured with human T-cells.
| Cell Line | BCMA Expression (copies/cell) | HPN217 EC50 |
| RPMI-8226 | ~5,600 | 0.05 - 0.7 nM |
| Jeko-1 | ~2,200 | 0.05 - 0.7 nM |
| MOLP8 | Not specified in provided results | Not specified in provided results |
| KMS-12-BM | Not specified in provided results | Not specified in provided results |
| MM.1S | Not specified in provided results | Not specified in provided results |
| Table 2: In Vitro Cytotoxicity of HPN217 in Multiple Myeloma Cell Lines [4][6][7] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of HPN217 has been evaluated in multiple myeloma xenograft models. These studies have demonstrated dose-dependent tumor growth inhibition.
| Xenograft Model | Key Findings |
| Disseminated MOLP8 | Combination with a γ-secretase inhibitor (LY3039478) led to decreased tumor burden and increased survival compared to monotherapy.[8] |
| RPMI-8226 | Dose-dependent tumor growth suppression.[4] |
| Jeko-1 | Dose-dependent tumor growth suppression.[4] |
| Table 3: In Vivo Efficacy of HPN217 in Xenograft Models |
Pharmacokinetics
Pharmacokinetic studies in cynomolgus monkeys have demonstrated that HPN217 has an extended serum half-life.
| Parameter | Value |
| Serum Half-life | 64 to 85 hours |
| Table 4: Pharmacokinetic Profile of HPN217 in Cynomolgus Monkeys [6] |
Clinical Development: Phase 1 Trial (NCT04184050)
HPN217 is currently being evaluated in a Phase 1/2, open-label, multicenter, dose-escalation and expansion study in patients with relapsed/refractory multiple myeloma.[5][9]
Study Design
-
Part 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[5]
-
Part 2 (Dose Expansion): To evaluate the safety and efficacy of HPN217 at the RP2D.[5]
-
Dosing Schedule: Intravenous infusion once weekly.[5]
Clinical Efficacy and Safety
Interim results from the Phase 1 study have shown promising clinical activity and a manageable safety profile in heavily pre-treated patients.
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) in higher dose cohorts (12 mg or 24 mg) | 77% |
| Table 5: Interim Efficacy Results from the Phase 1 Trial of HPN217 [10] |
The most common treatment-emergent adverse event is cytokine release syndrome (CRS), which has been predominantly Grade 1 or 2 and occurred mainly during the initial doses.[10] Importantly, no immune effector cell-associated neurotoxicity syndrome (ICANS) has been reported.[10]
Experimental Protocols
Disclaimer: The following experimental protocols are generalized methodologies based on publicly available information from Harpoon Therapeutics' presentations and publications. Detailed, proprietary protocols are not publicly available.
T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
-
Cell Culture: Culture BCMA-positive multiple myeloma cell lines (e.g., RPMI-8226, MOLP8) and isolate human T-cells from healthy donors.
-
Co-culture: Plate target myeloma cells and effector T-cells at various effector-to-target (E:T) ratios in the presence of serial dilutions of HPN217.
-
Incubation: Incubate the co-culture for a specified period (e.g., 48-72 hours).
-
Cytotoxicity Assessment: Measure cell lysis using a validated method such as:
-
LDH Release Assay: Quantify lactate (B86563) dehydrogenase (LDH) released from lysed cells.
-
Flow Cytometry: Use viability dyes (e.g., 7-AAD, Propidium Iodide) to quantify dead target cells.
-
-
Data Analysis: Calculate the percentage of specific lysis and determine the EC50 value of HPN217.
Multiple Myeloma Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., NSG mice).
-
Cell Implantation: Implant a human multiple myeloma cell line (e.g., MOLP8) intravenously to establish a disseminated disease model.
-
T-Cell Engraftment: Co-implant human T-cells to provide an immune effector component.
-
Treatment: Once tumor burden is established, administer HPN217 intravenously at various dose levels and schedules.
-
Monitoring: Monitor tumor progression through bioluminescence imaging or other appropriate methods. Track animal body weight and clinical signs.
-
Endpoint: Euthanize animals at a predetermined endpoint (e.g., significant tumor burden, clinical signs of distress) and analyze survival data.
Conclusion
HPN217 represents a promising novel therapeutic for patients with relapsed/refractory multiple myeloma. Its tri-specific design, which engages T-cells to target BCMA-expressing myeloma cells while benefiting from an extended half-life, has demonstrated potent anti-tumor activity in preclinical models and encouraging efficacy and a manageable safety profile in early clinical trials. Further clinical development is ongoing to fully elucidate the therapeutic potential of this innovative T-cell engager.
References
- 1. Harpoon Therapeutics Presents Interim Clinical Data from its Ongoing Phase 1/2 Study and New Preclinical Results for BCMA-targeting TriTAC® HPN217 at the 63rd ASH Annual Meeting and Exposition - BioSpace [biospace.com]
- 2. Harpoon Therapeutics Presents Preclinical Data Supporting Development of HPN217, a New BCMA-Targeting TriTAC, at the 2018 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Paper: HPN217-3001: A Phase 1/2 Open-Label, Multicenter, Dose Escalation and Dose Expansion Study of the Safety, Tolerability, and Pharmacokinetics of HPN217, a Bcma-Targeting T-Cell Engager, in Patients with Relapsed/Refractory Multiple Myeloma [ash.confex.com]
- 6. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Harpoon Therapeutics Presents Preclinical Results for Novel T Cell Engagers HPN217 and HPN328 at AACR 2023 - BioSpace [biospace.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. onclive.com [onclive.com]
HPN217 Trispecific Antibody: A Technical Guide to Design, Structure, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the HPN217 trispecific antibody, a promising therapeutic for relapsed/refractory multiple myeloma. The document details its core design, mechanism of action, and summarizes key preclinical and clinical data. Methodologies for critical experiments are outlined to provide a framework for researchers in the field.
Core Design and Structure of HPN217
HPN217 is a trispecific T-cell activating construct (TriTAC) engineered to engage three distinct targets: B-cell maturation antigen (BCMA), the CD3 epsilon subunit of the T-cell receptor complex, and human serum albumin (HSA).[1][2] This novel design is a single, stable polypeptide chain with a molecular weight of approximately 53 kDa, produced in Chinese Hamster Ovary (CHO) cells.[3]
The structure consists of three primary domains:
-
Anti-BCMA Domain: This portion of the antibody specifically targets BCMA, a protein highly expressed on the surface of multiple myeloma cells.[1][4]
-
Anti-CD3 Domain: This domain binds to the CD3 receptor on T-cells, effectively redirecting these immune cells to the tumor site.[1]
-
Anti-Albumin Domain: By binding to human serum albumin, this domain significantly extends the half-life of HPN217 in circulation, allowing for more convenient dosing schedules.[1]
This small, globular protein structure is designed for efficient tissue penetration and a favorable safety profile.[2]
Mechanism of Action: A Tri-Targeted Approach
The therapeutic action of HPN217 is initiated by its simultaneous binding to both a myeloma cell and a T-cell. This bridging action brings the T-cell into close proximity with the cancer cell, leading to T-cell activation and subsequent tumor cell lysis.[3] The extended half-life, facilitated by the albumin-binding domain, ensures sustained anti-tumor activity.[1]
Quantitative Data Summary
A summary of key quantitative data from preclinical and clinical studies of HPN217 is presented below.
Table 1: Preclinical Binding Affinities and In Vitro Efficacy
| Target | Binding Affinity (K D , nM) | In Vitro Cytotoxicity (EC 50 , nM) | Reference |
| Recombinant Human BCMA | 5.5 | 0.05 - 0.7 | [3][5] |
| Human Serum Albumin (HSA) | 6 | N/A | [3][5] |
| Recombinant Human CD3ε | 17 | N/A | [3][5] |
Table 2: Pharmacokinetic Properties
| Species | Half-life | Reference |
| Cynomolgus Monkey | 64 - 85 hours | [5][6] |
| Human | Median 68 hours (range 26-197) | [7][8] |
Table 3: Phase 1 Clinical Trial (NCT04184050) Efficacy in Relapsed/Refractory Multiple Myeloma
| Dose Level | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Reference |
| 12 mg | 63% (12/19) | 53% (10/19) | [1][9] |
| 12 mg and 24 mg (step-dosing) | 77% (10/13) | 46% | [3][4] |
Table 4: Phase 1 Clinical Trial (NCT04184050) Safety Profile
| Adverse Event | Rate (at 12 mg dose) | Grade | Reference |
| Cytokine Release Syndrome (CRS) | 16% | Grade 1-2 | [1][9] |
| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | 0% | N/A | [1][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols based on standard practices and available information on HPN217 studies.
Biolayer Interferometry for Binding Kinetics
This protocol outlines the determination of binding affinities of HPN217 to its targets.
Methodology:
-
Sensor Hydration: Streptavidin (SA) biosensors are hydrated in kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA) for at least 10 minutes.
-
Ligand Immobilization: Biotinylated recombinant human BCMA, CD3ε, or HSA is loaded onto the SA biosensors to a target signal level.
-
Baseline Establishment: A stable baseline is established by dipping the loaded biosensors into kinetics buffer for 60 seconds.
-
Association: The biosensors are then moved into wells containing serial dilutions of HPN217 in kinetics buffer to measure the association rate (kon) for 120-300 seconds.
-
Dissociation: Subsequently, the biosensors are moved back into the baseline buffer wells to measure the dissociation rate (koff) for 300-600 seconds.
-
Data Analysis: The resulting sensorgrams are analyzed using the instrument's data analysis software. A 1:1 binding model is typically used to fit the curves and calculate the association constant (kon), dissociation constant (koff), and the equilibrium dissociation constant (K D ).
T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol details the in vitro assessment of HPN217's ability to induce T-cell-mediated killing of myeloma cells.
Methodology:
-
Cell Preparation:
-
Target Cells: BCMA-positive multiple myeloma cell lines (e.g., MM.1S) are harvested, washed, and resuspended in assay medium. They are then labeled with a viability dye (e.g., Calcein-AM).
-
Effector Cells: Human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
-
Co-culture:
-
Labeled target cells are plated in a 96-well plate.
-
Serial dilutions of HPN217 are added to the wells.
-
Effector T-cells are added at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
-
Incubation: The plate is incubated for 24-48 hours at 37°C in a 5% CO 2 incubator.
-
Data Acquisition: Cell lysis is quantified by measuring the release of the viability dye into the supernatant using a fluorescence plate reader.
-
Data Analysis: The percentage of specific lysis is calculated for each HPN217 concentration. The EC 50 value, representing the concentration of HPN217 that induces 50% of the maximum cell lysis, is determined by plotting the percentage of specific lysis against the log of the antibody concentration and fitting the data to a four-parameter logistic regression model.
Multiple Myeloma Xenograft Mouse Model
This protocol describes an in vivo model to evaluate the anti-tumor efficacy of HPN217.
Methodology:
-
Cell Line and Animal Strain:
-
Tumor Implantation:
-
A suspension of MM.1S cells (e.g., 5-10 x 10 6 cells) in a mixture of PBS and Matrigel is subcutaneously injected into the flank of each mouse.[11]
-
-
Tumor Growth and Treatment:
-
Tumor growth is monitored by caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
HPN217 is administered intravenously at various dose levels and schedules. The control group receives a vehicle control.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are measured regularly (e.g., twice weekly).
-
The study is terminated when tumors in the control group reach a specified maximum size.
-
Tumor growth inhibition is calculated to determine the in vivo efficacy of HPN217.
-
Pharmacokinetic Analysis in Cynomolgus Monkeys
This protocol outlines the assessment of the pharmacokinetic profile of HPN217.
Methodology:
-
Animal Model and Dosing:
-
Naïve, healthy cynomolgus monkeys are used for the study.
-
HPN217 is administered as a single intravenous (IV) bolus injection at different dose levels.
-
-
Sample Collection:
-
Blood samples are collected from each animal at multiple time points pre- and post-dose (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, 96, 168, 336, 504, and 672 hours).
-
Serum is isolated from the blood samples and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
The concentration of HPN217 in the serum samples is determined using a validated enzyme-linked immunosorbent assay (ELISA) or a similar ligand-binding assay.
-
-
Pharmacokinetic Parameter Calculation:
-
The serum concentration-time data is analyzed using non-compartmental analysis with pharmacokinetic software (e.g., WinNonlin).
-
Key PK parameters, including clearance (CL), volume of distribution (Vd), and terminal half-life (t ½ ), are calculated.
-
This technical guide provides a foundational understanding of the HPN217 trispecific antibody. The provided data and protocols are intended to support further research and development in the field of multiple myeloma therapeutics.
References
- 1. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data in Relapsed/Refractory Multiple Myeloma (RRMM) at ASH 2023 and Announces Selection of Recommended Phase 2 Dose (RP2D) - BioSpace [biospace.com]
- 2. Linear pharmacokinetic parameters for monoclonal antibodies are similar within a species and across different pharmacological targets: A comparison between human, cynomolgus monkey and hFcRn Tg32 transgenic mouse using a population-modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Paper: Results from the Completed Dose Escalation Portion of the Phase 1 Study of HPN217, a Half-Life Extended Tri-Specific T Cell Activating Construct (TriTAC®) Targeting B Cell Maturation Antigen (BCMA) for Relapsed/Refractory Multiple Myeloma (MM) [ash.confex.com]
- 9. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data [globenewswire.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
HPN217: A Technical Overview of its Binding Affinity to BCMA and CD3
For Researchers, Scientists, and Drug Development Professionals
HPN217 is a tri-specific T-cell activating construct (TriTAC) designed for the treatment of multiple myeloma. It functions by redirecting T-cells to recognize and eliminate tumor cells that express B-cell maturation antigen (BCMA). This document provides an in-depth technical guide on the binding affinity of HPN217 to its primary targets, BCMA and CD3, detailing the experimental methodologies and the subsequent signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of HPN217 to recombinant human BCMA and the epsilon subunit of the T-cell receptor (CD3ε) has been quantitatively determined using biolayer interferometry. The equilibrium dissociation constants (Kd) are summarized in the table below. A lower Kd value indicates a stronger binding affinity. HPN217 also incorporates a domain for binding to human serum albumin (HSA) to extend its serum half-life.
| Target Antigen | Binding Affinity (Kd) in nM |
| Human BCMA | 5.5 |
| Human CD3ε | 17 |
| Human Serum Albumin (HSA) | 6 |
Experimental Protocol: Biolayer Interferometry
The binding kinetics of HPN217 to its targets were characterized using biolayer interferometry (BLI), a label-free technology for measuring biomolecular interactions. While the specific proprietary protocol for HPN217 is not publicly available, a general methodology for such an assay is outlined below.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the binding of HPN217 to human BCMA and CD3ε.
Materials:
-
Biolayer interferometry instrument (e.g., Octet system)
-
Streptavidin (SA) biosensors
-
Recombinant biotinylated human BCMA
-
Recombinant biotinylated human CD3ε
-
Purified HPN217
-
Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplates
Procedure:
-
Sensor Hydration: Streptavidin biosensors are hydrated in kinetics buffer for at least 10 minutes.
-
Analyte Preparation: A dilution series of HPN217 in kinetics buffer is prepared.
-
Baseline: The hydrated biosensors are dipped into wells containing kinetics buffer to establish a stable baseline.
-
Ligand Immobilization: The biosensors are moved to wells containing either biotinylated human BCMA or biotinylated human CD3ε to allow for immobilization of the ligand onto the sensor surface.
-
Second Baseline: A second baseline is established by dipping the ligand-coated biosensors into kinetics buffer.
-
Association: The biosensors are then moved into the wells containing the HPN217 dilution series to measure the association of HPN217 to the immobilized ligand in real-time.
-
Dissociation: Finally, the biosensors are moved back to wells containing kinetics buffer to measure the dissociation of the HPN217.
-
Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to fit the association and dissociation curves to a 1:1 binding model, from which the ka, kd, and Kd values are calculated.
Experimental workflow for determining binding affinity using biolayer interferometry.
HPN217 Mechanism of Action and Signaling Pathway
HPN217 is a Tri-specific T-cell Activating Construct (TriTAC) that simultaneously binds to BCMA on multiple myeloma cells and the CD3 complex on T-cells.[1] This dual binding brings the T-cell into close proximity with the cancer cell, forming an immunological synapse. The engagement of the CD3 receptor by HPN217 triggers a downstream signaling cascade within the T-cell, leading to its activation, proliferation, and ultimately, the cytotoxic killing of the BCMA-expressing tumor cell.[1]
The signaling pathway initiated by CD3 engagement is a well-characterized cascade of phosphorylation events. Upon HPN217-mediated crosslinking of the T-cell receptor (TCR), the lymphocyte-specific protein tyrosine kinase (Lck) is activated. Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the CD3 subunits. This phosphorylation creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). ZAP-70, once recruited and activated by Lck, proceeds to phosphorylate downstream adaptor proteins such as LAT (Linker for Activation of T-cells) and SLP-76. The phosphorylation of these adaptors leads to the activation of multiple downstream signaling pathways, including the PLCγ-Ca2+-NFAT pathway, the RAS-MAPK pathway, and the PKC-NF-κB pathway. The culmination of these signaling events is the transcription of genes encoding for cytokines (like IFN-γ and TNF-α), cytotoxic granules (perforin and granzymes), and molecules promoting T-cell proliferation and survival, leading to a potent anti-tumor response.
Signaling pathway of HPN217-mediated T-cell activation.
References
HPN217: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPN217 is a novel, tri-specific T-cell activating construct (TriTAC) designed for the treatment of relapsed/refractory multiple myeloma (RRMM).[1] It is engineered to redirect T-cells to kill B-cell maturation antigen (BCMA)-expressing tumor cells. This document provides a comprehensive technical guide on the pharmacokinetics (PK) and pharmacodynamics (PD) of HPN217, summarizing key preclinical and clinical data.
Mechanism of Action
HPN217 is a single polypeptide chain of approximately 53 kDa, consisting of three distinct binding domains:[2]
-
An anti-BCMA domain for binding to multiple myeloma cells.
-
An anti-CD3 domain for engaging T-cells.
-
An anti-albumin domain to extend the molecule's half-life.[1]
By simultaneously binding to BCMA on myeloma cells and CD3 on T-cells, HPN217 facilitates the formation of a cytolytic synapse, leading to T-cell activation and subsequent killing of the cancer cells.[2][3] The albumin-binding domain contributes to a prolonged half-life, allowing for less frequent dosing.[1][2]
Caption: Mechanism of action of HPN217.
Pharmacokinetics
Preclinical Pharmacokinetics
Pharmacokinetic properties of HPN217 were evaluated in cynomolgus monkeys.[2][4]
| Parameter | Value | Species | Doses |
| Terminal Half-life (t½) | 70-84 hours[5] | Cynomolgus Monkey | 0.01, 0.1, or 1 mg/kg[4] |
| Pharmacokinetics | Linear PK behavior over the dose range[4] | Cynomolgus Monkey | 0.01, 0.1, or 1 mg/kg[4] |
Clinical Pharmacokinetics
In the Phase 1 clinical trial (NCT04184050), HPN217 demonstrated dose-proportional and linear pharmacokinetics.[6][7]
| Parameter | Value | Patient Population |
| Median Half-life (t½) | 66 hours (range 26 to 197 h)[6][7] | Relapsed/Refractory Multiple Myeloma |
Pharmacodynamics
Preclinical Pharmacodynamics
The in vitro activity of HPN217 was assessed through T-cell dependent cellular cytotoxicity (TDCC) assays.[2]
| Parameter | Value | Assay |
| Binding Affinity (Kd) to human BCMA | 5.5 nM[2] | Biolayer Interferometry[2] |
| Binding Affinity (Kd) to human serum albumin (HSA) | 6 nM[2] | Biolayer Interferometry[2] |
| Binding Affinity (Kd) to human CD3ε | 17 nM[2] | Biolayer Interferometry[2] |
| In vitro Cytotoxicity (EC50) | 0.05 to 0.7 nM[2] | T-cell dependent cellular cytotoxicity (TDCC) assays[2] |
In vivo preclinical studies in xenograft models of multiple myeloma and lymphoma demonstrated dose-dependent tumor growth inhibition.[5] Effective anti-tumor activity was observed even in models with low BCMA receptor copy numbers (approximately 2,200 per cell).[5]
Clinical Pharmacodynamics
The clinical activity of HPN217 was evaluated in a Phase 1 trial in patients with heavily pretreated RRMM.[1]
| Parameter | Value | Dose Level | Patient Population |
| Overall Response Rate (ORR) | 77%[1][8] | 12 mg or 24 mg[1] | Relapsed/Refractory Multiple Myeloma |
| Very Good Partial Response (VGPR) or better | 46%[1] | 12 mg or 24 mg[1] | Relapsed/Refractory Multiple Myeloma |
| Median time on treatment for responders | 7 months[1] | Higher doses (12 mg or 24 mg)[1] | Relapsed/Refractory Multiple Myeloma |
| Minimal Residual Disease (MRD) negativity | 3 out of 3 evaluated patients were MRD negative[1][8] | Not specified | Relapsed/Refractory Multiple Myeloma |
Experimental Protocols
Biolayer Interferometry
Binding affinities of HPN217 to recombinant human BCMA, HSA, and CD3ε were determined using biolayer interferometry.[2] This technique measures the change in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind and dissociate, allowing for real-time monitoring of macromolecular interactions.
Caption: Biolayer interferometry experimental workflow.
T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
The in vitro cytotoxic potential of HPN217 was evaluated using TDCC assays.[2] In these assays, target tumor cells expressing BCMA are co-cultured with T-cells in the presence of varying concentrations of HPN217. The ability of HPN217 to induce T-cell mediated killing of the tumor cells is then quantified to determine the EC50 value.
Caption: T-cell dependent cellular cytotoxicity assay workflow.
Phase 1 Clinical Trial (NCT04184050)
This is an ongoing, open-label, multicenter, dose-escalation, and expansion study evaluating the safety, tolerability, and pharmacokinetics of HPN217 in patients with relapsed/refractory multiple myeloma.[9] The study design includes both fixed-dose and step-dosing regimens, with HPN217 administered intravenously once weekly.[6] Primary objectives are to characterize safety and tolerability and to determine the recommended Phase 2 dose.[6]
Safety and Tolerability
In the Phase 1 trial, HPN217 has been generally well-tolerated.[1] The most common treatment-emergent adverse events included anemia, fatigue, and cytokine release syndrome (CRS).[6] CRS was predominantly Grade 1 or 2 and occurred mainly during the initial doses, with a low incidence of 29% in patients receiving step-up dosing.[1] No immune effector cell-associated neurotoxicity syndrome (ICANS) events have been reported.[1]
Conclusion
HPN217, a tri-specific T-cell engager targeting BCMA, has demonstrated a promising pharmacokinetic and pharmacodynamic profile in both preclinical and clinical studies. Its extended half-life supports a convenient dosing schedule, and it has shown significant clinical activity with a manageable safety profile in heavily pretreated multiple myeloma patients. Ongoing clinical development will further define its role in the treatment of this disease.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Study of HPN217 in Participants With Relapsed/Refractory Multiple Myeloma MK-4002 (MK-4002-001) [clin.larvol.com]
- 5. Harpoon Therapeutics Presents Preclinical Data Supporting Development of HPN217, a New BCMA-Targeting TriTAC, at the 2018 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]
- 6. citedrive.com [citedrive.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
HPN217: A Technical Deep Dive into Albumin-Mediated Half-Life Extension for Multiple Myeloma Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core mechanism behind the extended half-life of HPN217, a tri-specific T-cell activating construct (TriTAC®) in development for relapsed/refractory multiple myeloma (RRMM). By incorporating a human serum albumin (HSA) binding domain, HPN217 leverages a natural transport mechanism to prolong its circulation time, enhancing its therapeutic potential.
Core Concept: Tri-Specific Engagement with an Albumin Anchor
HPN217 is a single polypeptide chain of approximately 53-50 kDa, engineered with three distinct binding domains:
-
An N-terminal single-domain antibody (sdAb) that targets B-cell maturation antigen (BCMA), a protein highly expressed on multiple myeloma cells.[1]
-
A central sdAb that binds to human serum albumin (HSA).[1]
-
A C-terminal single-chain variable fragment (scFv) that engages the CD3ε subunit of the T-cell receptor complex on T-cells.[1]
This tri-specific design facilitates the formation of an immunological synapse between a T-cell and a myeloma cell, leading to T-cell activation and subsequent lysis of the cancer cell.[1][2] The inclusion of the albumin-binding domain is a key differentiator from other T-cell engaging therapies, offering a unique strategy for half-life extension without the use of a larger Fc domain.[1][2]
Quantitative Analysis of HPN217's Pharmacokinetics and Binding Affinities
The extended half-life and potent binding characteristics of HPN217 have been quantified in both preclinical and clinical studies. The following tables summarize the key quantitative data available.
Table 1: Pharmacokinetic Parameters of HPN217
| Parameter | Species | Dose Range | Value | Citation |
| Serum Half-Life | Cynomolgus Monkey | 0.01, 0.1, or 1 mg/kg (single dose) | 64 to 85 hours | [1] |
| Median Half-Life | Human (Phase 1 Study) | Not specified | 68 hours (range 26-197 hours) | [3][4] |
| Median Half-Life | Human (Phase 1 Study) | Not specified | 74 hours (range 38-197 hours) | [5][6] |
| Median Half-Life | Human (Phase 1 Study) | Not specified | 66 hours (range 26-197 hours) | [7] |
Table 2: Binding Affinities of HPN217
| Target | Method | KD (nM) | Citation |
| Recombinant Human BCMA | Biolayer Interferometry | 5.5 | [2] |
| Human Serum Albumin (HSA) | Biolayer Interferometry | 6 | [2] |
| Recombinant Human CD3ε | Biolayer Interferometry | 17 | [2] |
Experimental Methodologies
Biolayer Interferometry for Binding Affinity Measurement
The binding affinities (KD) of HPN217 to its three targets were determined using biolayer interferometry.[2] While the specific instrument and detailed parameters are not publicly available, a general protocol for such an experiment would involve:
-
Immobilization: One of the binding partners (e.g., recombinant human BCMA, HSA, or CD3ε) is immobilized onto the surface of a biosensor tip.
-
Association: The biosensor tip is then dipped into a solution containing HPN217 at various concentrations, allowing for the association of the two molecules. The change in the interference pattern of light reflecting from the tip surface is measured in real-time, which is proportional to the amount of bound HPN217.
-
Dissociation: The biosensor tip is moved to a buffer-only solution, and the dissociation of HPN217 from the immobilized target is monitored.
-
Data Analysis: The association and dissociation rate constants (kon and koff) are calculated from the sensorgram data. The equilibrium dissociation constant (KD) is then determined as the ratio of koff/kon.
In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assays
The in vitro pharmacological activity of HPN217 was assessed using T-cell-dependent cellular cytotoxicity (TDCC) assays.[2] These assays are designed to measure the ability of HPN217 to mediate the killing of target cancer cells by T-cells. A typical protocol would include:
-
Cell Culture: Target multiple myeloma cells expressing BCMA and effector T-cells (either from healthy donors or patients) are cultured.
-
Co-incubation: The target and effector cells are co-incubated at a specific effector-to-target (E:T) ratio in the presence of varying concentrations of HPN217.
-
Cytotoxicity Measurement: After a defined incubation period, the extent of target cell lysis is quantified. This can be done using various methods, such as:
-
Chromium-51 release assay: Target cells are pre-loaded with radioactive 51Cr. The amount of 51Cr released into the supernatant upon cell lysis is measured.
-
Lactate dehydrogenase (LDH) release assay: LDH is an enzyme that is released from damaged cells. Its activity in the supernatant is measured colorimetrically.
-
Flow cytometry-based assays: Target cells are labeled with a fluorescent dye, and the percentage of dead cells is determined by flow cytometry using a viability stain (e.g., propidium (B1200493) iodide or 7-AAD).
-
-
Data Analysis: The percentage of specific lysis is calculated for each HPN217 concentration, and the EC50 value (the concentration of HPN217 that induces 50% of the maximum cell killing) is determined. For HPN217, the EC50 values ranged from 0.05 to 0.7 nM.[2]
In Vivo Pharmacokinetic Studies in Cynomolgus Monkeys
Pharmacokinetic (PK) properties of HPN217 were evaluated in cynomolgus monkeys.[1] A single dose of HPN217 was administered intravenously at 0.01, 0.1, or 1 mg/kg.[1] The general workflow for such a study is as follows:
-
Animal Dosing: A cohort of cynomolgus monkeys receives a single intravenous injection of HPN217 at a specified dose.
-
Blood Sampling: Blood samples are collected from the animals at multiple time points post-administration (e.g., pre-dose, and at various intervals over several days or weeks).
-
Serum/Plasma Preparation: The collected blood is processed to obtain serum or plasma.
-
Bioanalysis: The concentration of HPN217 in the serum or plasma samples is quantified using a validated analytical method, typically an enzyme-linked immunosorbent assay (ELISA) or a similar ligand-binding assay.
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key PK parameters, including half-life (t1/2), clearance (CL), and volume of distribution (Vd), using non-compartmental or compartmental analysis software. The study found that HPN217 exhibited linear PK behavior over the tested dose range.[1]
Visualizing the Core Mechanisms and Workflows
HPN217 Mechanism of Action
Caption: HPN217 binds to serum albumin, extending its half-life. It then bridges T-cells and myeloma cells, leading to T-cell activation and tumor cell killing.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: Workflow for determining the pharmacokinetic profile of HPN217 in cynomolgus monkeys.
Logical Relationship of Albumin Binding to Half-Life Extension
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Paper: Results from the Completed Dose Escalation Portion of the Phase 1 Study of HPN217, a Half-Life Extended Tri-Specific T Cell Activating Construct (TriTAC®) Targeting B Cell Maturation Antigen (BCMA) for Relapsed/Refractory Multiple Myeloma (MM) [ash.confex.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
Methodological & Application
Protocol for HPN217 Administration in Preclinical Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
HPN217 is an investigational tri-specific T-cell activating construct (TriTAC®) designed for the treatment of multiple myeloma.[1] It works by redirecting T-cells to kill tumor cells expressing B-cell maturation antigen (BCMA). This document provides detailed protocols for the preclinical administration of HPN217, covering its mechanism of action, in vitro efficacy, and in vivo xenograft studies.
Mechanism of Action
HPN217 is a single polypeptide chain with three distinct binding domains:
-
An N-terminal domain that binds to BCMA, a protein highly expressed on the surface of multiple myeloma cells.
-
A C-terminal domain that binds to the CD3 epsilon subunit of the T-cell receptor complex, engaging and activating T-cells.
-
A central domain that binds to human serum albumin (HSA), extending the molecule's half-life in circulation.[2]
This tri-specific design facilitates the formation of an immunological synapse between T-cells and BCMA-expressing tumor cells, leading to T-cell activation and subsequent lysis of the cancer cells.
Figure 1: HPN217 Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of HPN217.
Table 1: Binding Affinity of HPN217
| Target | Binding Affinity (KD) | Method |
| Human BCMA | 5.5 nM | Biolayer Interferometry |
| Human Serum Albumin | 6.0 nM | Biolayer Interferometry |
| Human CD3ε | 17 nM | Biolayer Interferometry |
Table 2: In Vitro Cytotoxicity of HPN217
| Cell Line | Description | EC50 Range | Assay |
| Multiple Myeloma Cell Lines | BCMA-expressing | 0.05 - 0.7 nM | TDCC |
Table 3: Pharmacokinetics of HPN217 in Cynomolgus Monkeys
| Dose | Half-life (t1/2) |
| 0.01, 0.1, or 1 mg/kg (single dose) | 64 - 85 hours |
Experimental Protocols
In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol outlines the steps to assess the in vitro potency of HPN217 in mediating T-cell killing of BCMA-expressing multiple myeloma cells.
Figure 2: TDCC Experimental Workflow
Materials:
-
BCMA-positive multiple myeloma cell line (e.g., RPMI-8226)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
HPN217
-
Complete RPMI-1640 media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well flat-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Target Cell Preparation:
-
Culture RPMI-8226 cells in complete RPMI-1640 media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells in their logarithmic growth phase.
-
Wash the cells with PBS and resuspend in assay medium.
-
Plate 1 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
-
Effector Cell Preparation:
-
Isolate T-cells from healthy human donor PBMCs using a negative selection kit.
-
Resuspend T-cells in assay medium.
-
-
Co-culture and Treatment:
-
Prepare serial dilutions of HPN217 in assay medium.
-
Add T-cells to the wells containing the target cells at an effector-to-target (E:T) ratio of 10:1.
-
Add the HPN217 dilutions to the appropriate wells. Include wells with target and effector cells only (no HPN217) as a negative control.
-
-
Incubation and Cytotoxicity Assessment:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each HPN217 concentration.
-
Plot the percentage of specific lysis against the HPN217 concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.
-
In Vivo Multiple Myeloma Xenograft Model
This protocol describes the establishment of a subcutaneous multiple myeloma xenograft model in immunodeficient mice to evaluate the in vivo efficacy of HPN217.[3]
Figure 3: In Vivo Xenograft Experimental Workflow
Materials:
-
RPMI-8226 or MOLP-8 multiple myeloma cell lines
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Matrigel®
-
HPN217
-
Vehicle control (e.g., sterile PBS)
-
Calipers
-
Animal balance
Protocol:
-
Cell Preparation and Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[3]
-
-
HPN217 Administration:
-
Prepare the appropriate dilutions of HPN217 in a sterile vehicle.
-
Administer HPN217 to the treatment group via intravenous (IV) or intraperitoneal (IP) injection. The dosing schedule will depend on the specific study design.
-
Administer the vehicle control to the control group using the same route and schedule.
-
-
Monitoring and Efficacy Evaluation:
-
Continue to measure tumor volume and mouse body weight twice weekly.
-
Monitor the mice for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1000 mm³).[3]
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the HPN217-treated group compared to the control group.
-
Statistically analyze the differences in tumor volume and survival between the groups.
-
Cytokine Release Assay
This protocol is for assessing the potential of HPN217 to induce cytokine release from human PBMCs in vitro, a key safety assessment for T-cell engaging therapies.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
HPN217
-
BCMA-positive target cells (e.g., RPMI-8226)
-
Complete RPMI-1640 media
-
96-well round-bottom plates
-
Cytokine detection kit (e.g., Luminex or ELISA for IFN-γ, TNF-α, IL-6, IL-2, IL-10)
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from healthy human donors.
-
Prepare target cells (RPMI-8226) as described in the TDCC protocol.
-
-
Assay Setup:
-
Plate 2 x 10^5 PBMCs per well in a 96-well round-bottom plate.
-
Add target cells at a 10:1 PBMC to target cell ratio.
-
Prepare serial dilutions of HPN217 and add to the wells. Include appropriate positive (e.g., anti-CD3/CD28 beads) and negative controls.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
-
Cytokine Measurement:
-
Measure the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2, IL-10) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentrations against the HPN217 concentrations to assess the dose-dependent induction of cytokine release.
-
Conclusion
These protocols provide a framework for the preclinical evaluation of HPN217. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further characterize the therapeutic potential of this promising tri-specific T-cell engager for the treatment of multiple myeloma. It is recommended that each laboratory optimizes these protocols for their specific experimental conditions.
References
Application Notes and Protocols for Measuring HPN217 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key cell-based assays to measure the efficacy of HPN217, a tri-specific T-cell activating construct (TriTAC). HPN217 is designed to engage T-cells to kill multiple myeloma cells by simultaneously binding to B-cell maturation antigen (BCMA) on tumor cells, CD3 on T-cells, and human serum albumin (HSA) to extend its half-life.[1][2][3][4] The following protocols will guide researchers in assessing the primary functions of HPN217: inducing T-cell mediated cytotoxicity against target cancer cells, promoting T-cell activation, and stimulating cytokine release.
Mechanism of Action
HPN217 redirects a patient's own T-cells to recognize and eliminate BCMA-expressing multiple myeloma cells.[5] This is achieved through the formation of a synapse between the T-cell and the cancer cell, leading to T-cell activation and subsequent tumor cell lysis.[4]
References
- 1. protocols.io [protocols.io]
- 2. BiTE® T cell-dependent cellular cytotoxicity (TDCC) assay [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Harpoon Therapeutics Presents Preclinical Results for Novel T Cell Engagers HPN217 and HPN328 at AACR 2023 - BioSpace [biospace.com]
Application Notes and Protocols: Flow Cytometry Analysis of T-cell Activation by HPN217
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPN217 is a tri-specific T-cell activating construct (TriTAC®) designed for the treatment of multiple myeloma.[1] It targets three proteins: B-cell maturation antigen (BCMA) on myeloma cells, CD3 on T-cells, and human serum albumin.[2] The engagement of BCMA and CD3 by HPN217 brings T-cells into close proximity with myeloma cells, leading to T-cell activation and subsequent lysis of the cancer cells.[3] The binding to albumin extends the half-life of HPN217 in the circulation.[2] Monitoring the activation of T-cells is crucial for evaluating the pharmacodynamics and efficacy of HPN217. Flow cytometry is a powerful technique for this purpose, allowing for the precise quantification of T-cell activation markers on different T-cell subsets.
Mechanism of Action of HPN217
HPN217 is a single polypeptide chain with three binding domains.[3] One domain binds to BCMA, which is highly expressed on the surface of multiple myeloma cells.[4] Another domain binds to the CD3 epsilon chain of the T-cell receptor (TCR) complex on T-cells.[3] This dual binding creates a synapse between the T-cell and the tumor cell. The engagement of CD3 triggers a signaling cascade within the T-cell, leading to its activation. This activation is independent of the traditional major histocompatibility complex (MHC) presentation of antigens. Activated T-cells then release cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target myeloma cells.[2] The third domain of HPN217 binds to serum albumin, which significantly extends its plasma half-life, allowing for less frequent dosing.[2]
Experimental Protocols
This section provides a detailed protocol for the analysis of T-cell activation by HPN217 using flow cytometry.
Experimental Workflow
The overall workflow involves isolating peripheral blood mononuclear cells (PBMCs), co-culturing them with BCMA-positive target cells in the presence of HPN217, staining for T-cell activation markers, and acquiring data on a flow cytometer.
Materials and Reagents
-
Cells:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
BCMA-positive multiple myeloma cell line (e.g., NCI-H929, RPMI-8226)
-
-
Reagents:
-
HPN217
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Phosphate-buffered saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorescently labeled antibodies (see Table 1 for a suggested panel)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Suggested Flow Cytometry Antibody Panel
| Marker | Fluorochrome | Clone | Purpose |
| CD3 | PE-Cy7 | UCHT1 | Pan T-cell marker |
| CD4 | APC | RPA-T4 | Helper T-cell marker |
| CD8 | PerCP-Cy5.5 | SK1 | Cytotoxic T-cell marker |
| CD69 | PE | FN50 | Early T-cell activation marker |
| CD25 | FITC | M-A251 | Mid-stage T-cell activation marker |
Protocol: T-cell Dependent Cellular Cytotoxicity (TDCC) and Activation Assay
-
Isolation of PBMCs:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Preparation of Target Cells:
-
Culture the BCMA-positive multiple myeloma cell line in complete RPMI-1640 medium.
-
Harvest the cells during the logarithmic growth phase.
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and assess viability.
-
-
Co-culture and HPN217 Treatment:
-
Plate the BCMA-positive target cells in a 96-well U-bottom plate at a density of 2 x 10^4 cells per well.
-
Add PBMCs to the wells at an effector-to-target (E:T) ratio of 10:1 (2 x 10^5 PBMCs per well).
-
Prepare serial dilutions of HPN217 in complete RPMI-1640 medium.
-
Add the HPN217 dilutions to the appropriate wells. Include a no-HPN217 control.
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48 hours.
-
-
Flow Cytometry Staining:
-
After incubation, gently resuspend the cells in each well.
-
Transfer the cell suspension to 5 mL FACS tubes or a 96-well V-bottom plate.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge again.
-
Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing Fc Block and incubate for 10 minutes at room temperature.
-
Prepare a cocktail of the fluorescently labeled antibodies (CD3, CD4, CD8, CD69, CD25) at pre-titrated optimal concentrations in Flow Cytometry Staining Buffer.
-
Add 50 µL of the antibody cocktail to each tube/well and vortex gently.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer containing a viability dye.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).
-
Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™).
-
Gate on viable, single lymphocytes based on forward and side scatter properties and the viability dye.
-
Within the lymphocyte gate, identify CD3+ T-cells.
-
Further gate on CD4+ and CD8+ T-cell subsets.
-
Determine the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell populations for each HPN217 concentration.
-
Data Presentation
The following table presents illustrative data demonstrating the expected dose-dependent increase in T-cell activation markers following treatment with HPN217.
Table 2: Illustrative Data of HPN217-mediated T-cell Activation
| HPN217 Concentration (ng/mL) | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells |
| 0 (Control) | 2.5 | 3.1 | 2.8 | 3.5 |
| 0.1 | 15.2 | 8.5 | 18.9 | 10.2 |
| 1 | 45.8 | 25.1 | 52.3 | 30.7 |
| 10 | 78.3 | 55.6 | 85.1 | 62.4 |
| 100 | 85.1 | 68.2 | 92.4 | 75.9 |
| 1000 | 86.2 | 70.5 | 93.1 | 78.3 |
Note: The data presented in this table is for illustrative purposes only and may not be representative of actual experimental results.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the analysis of T-cell activation induced by HPN217 using flow cytometry. The provided methodology and illustrative data can serve as a valuable resource for researchers and scientists in the field of immunotherapy and drug development to assess the in vitro activity of HPN217 and similar T-cell engaging therapies. The accurate quantification of T-cell activation is a critical component in the preclinical and clinical development of such promising cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Harpoon Therapeutics Announces Poster Presentations and Publication of Abstracts for AACR Annual Meeting 2021 - BioSpace [biospace.com]
- 3. Harpoon Therapeutics Presents HPN217 Interim Phase 1 Data at the IMS Annual Meeting - BioSpace [biospace.com]
- 4. Harpoon Therapeutics Announces Data from Poster Presentations at the AACR Annual Meeting 2021 - BioSpace [biospace.com]
HPN217 Application Notes and Protocols for Phase 1 Clinical Investigations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing strategies, experimental protocols, and underlying mechanism of action for HPN217 as investigated in its Phase 1 clinical trials. The information is intended to guide further research and development of this novel therapeutic agent.
Introduction to HPN217
HPN217 is a tri-specific T-cell activating construct (TriTAC) designed for the treatment of relapsed/refractory multiple myeloma (RRMM).[1] It is a recombinant polypeptide of approximately 50kDa with three binding domains: one targeting B-cell maturation antigen (BCMA) on myeloma cells, one engaging CD3 on T-cells to activate an immune response, and a third binding to human serum albumin (HSA) to extend the molecule's half-life.[1][2] This tri-specific design facilitates the formation of a cytolytic synapse between T-cells and tumor cells, leading to T-cell activation and subsequent lysis of the myeloma cells.[1][3]
Mechanism of Action: Signaling Pathway
HPN217's mechanism of action is centered on redirecting T-cells to kill BCMA-expressing multiple myeloma cells. The simultaneous binding to CD3 on a T-cell and BCMA on a myeloma cell brings the two cells into close proximity, triggering T-cell activation, cytokine release, and tumor cell lysis. The albumin-binding domain contributes to a prolonged serum half-life, allowing for less frequent dosing.[1][2]
Caption: Mechanism of action of HPN217.
Phase 1 Clinical Trial Dosing Strategies (NCT04184050)
The Phase 1 study (NCT04184050) was an open-label, multicenter, dose-escalation and expansion trial designed to evaluate the safety, tolerability, and pharmacokinetics of HPN217 in patients with RRMM who have received at least three prior therapies.[1][2] The trial explored both fixed-dose and step-dose regimens.[4]
Dose Escalation and Expansion Cohorts
The study enrolled 97 patients across 15 dose-escalation cohorts and three expansion regimens.[5] Dosing ranged from 2.15 mg to 24 mg.[2] A maximum tolerated dose (MTD) was not reached with the step-up dosing approach. The Recommended Phase 2 Dose (RP2D) was established at 12 mg.[6]
| Dose Strategy | Dose Levels Explored | Key Findings |
| Fixed-Dose | Ranged from 5 µ g/week to 2860 µ g/week .[7] | Informed initial safety and tolerability. Two dose-limiting toxicities (DLTs) of transaminitis were reported at 2860 µg/wk.[8] |
| Step-Dose | Priming doses followed by target doses up to 24 mg.[4][8] | Maintained tolerability while allowing for higher target doses.[4] |
| Expansion Regimens | 12 mg weekly; 24 mg every 2 weeks; 24 mg weekly for 1 cycle then every 2 weeks.[8] | To further evaluate safety and efficacy of the most promising regimens. |
Clinical Efficacy at Higher Dose Levels
Data from the higher dose cohorts (12 mg and 24 mg) demonstrated significant clinical activity.
| Dose Cohort(s) | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Median Time to First Response |
| 12 mg | 63% (12/19)[5] | 53% (10/19) | 1.2 months |
| 12 mg and 24 mg (combined) | 77% (10/13)[2][4] | Not explicitly stated for the combined cohort. | 1.2 months[6] |
Safety and Tolerability
HPN217 was generally well-tolerated. The most common treatment-emergent adverse event was Cytokine Release Syndrome (CRS).
| Dose Cohort(s) | Incidence of CRS | CRS Grade | Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) |
| 12 mg | 16%[5] | All Grade 1-2 | No events observed.[6] |
| 12 mg and 24 mg (step-dose) | 29%[2] | Primarily Grade 1-2[2] | No events observed.[2] |
Experimental Protocols
The following are generalized protocols for key assays used in the preclinical and clinical evaluation of HPN217.
Protocol 1: T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This assay evaluates the in vitro potency of HPN217 to mediate T-cell killing of BCMA-expressing target cells.
1. Materials and Reagents:
-
BCMA-positive multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929) as target cells.
-
Healthy donor peripheral blood mononuclear cells (PBMCs) as a source of effector T-cells.
-
HPN217 at various concentrations.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
A method for quantifying cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or a flow cytometry-based method with viability dyes).[9]
2. Procedure:
-
Target Cell Preparation: Culture BCMA-positive myeloma cells to a healthy, logarithmic growth phase. On the day of the assay, harvest, wash, and resuspend the cells at a known concentration.
-
Effector Cell Preparation: Isolate T-cells from healthy donor PBMCs.
-
Assay Setup: In a 96-well plate, co-culture the target cells and effector T-cells at a specified Effector-to-Target (E:T) ratio (e.g., 10:1).[10]
-
Treatment: Add HPN217 at a range of concentrations to the co-culture wells. Include control wells with no HPN217.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 48 hours).[9]
-
Data Acquisition: Measure target cell viability using a chosen method. For luminescent assays, add the reagent and measure signal on a plate reader. For flow cytometry, stain with a viability dye and analyze the target cell population.[10]
-
Data Analysis: Calculate the percentage of specific lysis for each HPN217 concentration and determine the EC50 value.
Caption: Workflow for a T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay.
Protocol 2: Flow Cytometry for BCMA and CD3 Binding
This protocol assesses the binding of HPN217 to its target antigens on myeloma cells and T-cells.
1. Materials and Reagents:
-
BCMA-positive myeloma cells and CD3-positive T-cells (or a T-cell line like Jurkat).[11]
-
HPN217 at various concentrations.
-
A fluorescently labeled secondary antibody that detects the HPN217 construct (e.g., anti-human IgG).[11]
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
A flow cytometer.
2. Procedure:
-
Cell Preparation: Harvest and wash the target cells (myeloma cells or T-cells) and resuspend them in flow cytometry buffer at a concentration of approximately 1x10^6 cells/mL.
-
Primary Staining: Aliquot cells into tubes or a 96-well plate. Add HPN217 at various concentrations and incubate on ice for 30-60 minutes. Include a no-HPN217 control.
-
Washing: Wash the cells with cold flow cytometry buffer to remove unbound HPN217.
-
Secondary Staining: Resuspend the cells in a solution containing the fluorescently labeled secondary antibody. Incubate on ice for 30 minutes in the dark.
-
Final Wash: Wash the cells again to remove unbound secondary antibody.
-
Data Acquisition: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the cell population at different HPN217 concentrations to determine binding affinity.
Protocol 3: Phase 1 Clinical Trial (NCT04184050) - Study Design
This protocol outlines the key elements of the Phase 1 clinical trial for HPN217.
1. Study Objectives:
-
Primary: To evaluate the safety and tolerability of HPN217, determine the MTD, and identify the RP2D.[2]
-
Secondary: To assess the pharmacokinetic profile, immunogenicity, and preliminary anti-myeloma activity of HPN217.[8]
2. Patient Population:
-
Patients with relapsed/refractory multiple myeloma who have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory drug, and an anti-CD38 antibody.[1][2]
3. Treatment Plan:
-
HPN217 is administered as an intravenous (IV) infusion.[1]
-
Dose Escalation: Patients are enrolled in cohorts receiving escalating doses of HPN217, either as a fixed dose or a step-dose regimen, to determine the MTD. A conventional 3+3 design is used.[1]
-
Dose Expansion: Once the RP2D is identified, additional patients are enrolled to further evaluate the safety and efficacy at this dose.
-
Treatment Cycles: HPN217 is administered weekly in 21-day cycles.[1]
4. Key Assessments:
-
Safety: Monitoring of adverse events (AEs), graded according to CTCAE v5.0. CRS and ICANS are graded according to ASTCT criteria.[8]
-
Efficacy: Tumor response is assessed according to the International Myeloma Working Group (IMWG) criteria.[8]
-
Pharmacokinetics: Blood samples are collected to measure HPN217 concentrations over time.
-
Pharmacodynamics: Biomarkers of T-cell activation and changes in soluble BCMA are monitored.[2]
Caption: Workflow of the HPN217 Phase 1 Clinical Trial (NCT04184050).
References
- 1. Paper: HPN217-3001: A Phase 1/2 Open-Label, Multicenter, Dose Escalation and Dose Expansion Study of the Safety, Tolerability, and Pharmacokinetics of HPN217, a Bcma-Targeting T-Cell Engager, in Patients with Relapsed/Refractory Multiple Myeloma [ash.confex.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data [globenewswire.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Study of HPN217 in Participants With Relapsed/Refractory Multiple Myeloma MK-4002 (MK-4002-001) [clin.larvol.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. T cell-Dependent Cellular Cytotoxicity (TDCC) Assay | iQ Biosciences [iqbiosciences.com]
- 11. Development of a T cell-redirecting bispecific antibody targeting B-cell maturation antigen for the suppression of multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Patient-Derived Xenograft (PDX) Model for Preclinical Evaluation of HPN217 in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematologic malignancy characterized by the clonal proliferation of plasma cells within the bone marrow. Patient-Derived Xenograft (PDX) models, where tumor cells from a patient are implanted into immunodeficient mice, have emerged as a critical platform in preclinical oncology research. These models preserve the genomic and phenotypic heterogeneity of the original tumor, offering a more predictive in vivo system for evaluating novel therapeutics compared to traditional cell line-derived xenografts.
HPN217 is a novel trispecific T-cell activating construct (TriTAC) designed for the treatment of multiple myeloma. It engages T-cells via the CD3 receptor and directs their cytotoxic activity against myeloma cells by targeting the B-cell maturation antigen (BCMA), which is highly expressed on the surface of malignant plasma cells.[1][2] The third arm of HPN217 binds to serum albumin, extending the molecule's half-life and allowing for less frequent dosing.[1][2] This application note provides a comprehensive guide to establishing a multiple myeloma PDX model and utilizing it to assess the preclinical efficacy and pharmacodynamics of HPN217.
HPN217 Mechanism of Action
HPN217's therapeutic strategy is based on redirecting the patient's own T-cells to identify and eliminate tumor cells. By simultaneously binding to CD3 on T-cells and BCMA on myeloma cells, HPN217 forms a cytolytic synapse, leading to T-cell activation, proliferation, and potent, targeted killing of the cancer cells.
Experimental Protocols
Protocol 1: Establishment of a Multiple Myeloma PDX Model
This protocol details the establishment of a disseminated, systemic multiple myeloma PDX model from patient bone marrow aspirates.
Materials:
-
Animals: 6-8 week old immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG).
-
Patient Sample: Fresh bone marrow aspirate from a multiple myeloma patient, collected with informed consent.
-
Reagents: Ficoll-Paque PLUS, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS, Red Blood Cell (RBC) Lysis Buffer, Trypan Blue.
-
Equipment: Sterile biosafety cabinet, centrifuge, 37°C incubator with 5% CO₂, syringes and needles.
Procedure:
-
Mononuclear Cell (MNC) Isolation:
-
Within 2 hours of collection, dilute the bone marrow aspirate 1:1 with RPMI-1640 medium.
-
Carefully layer the diluted sample onto Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the MNCs from the plasma-Ficoll interface.
-
Wash the MNCs twice with RPMI-1640.
-
-
Cell Preparation for Injection:
-
Resuspend the MNC pellet in RBC Lysis Buffer and incubate for 5 minutes to remove any remaining red blood cells.
-
Wash the cells again with PBS.
-
Perform a cell count using Trypan Blue exclusion to determine viability. Cell viability should be >90%.
-
Resuspend the cells in sterile PBS at a concentration of 2.5-5 x 10⁷ viable cells/mL.
-
-
Engraftment:
-
Inject each mouse intravenously (via the tail vein) with 100-200 µL of the cell suspension (2.5-5 x 10⁶ cells per mouse).[1]
-
Monitor mice weekly for signs of disease progression (e.g., weight loss, hind limb paralysis, general morbidity).
-
-
Model Validation:
-
Starting 4 weeks post-injection, bleed mice periodically to monitor for the presence of human monoclonal protein (M-protein) in the serum via serum protein electrophoresis (SPEP).
-
Confirm engraftment by flow cytometric analysis of peripheral blood or bone marrow aspirates for human CD138+ myeloma cells.
-
Once established, tumor tissue can be passaged to subsequent cohorts of mice for expansion.
-
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to HPN217 in Myeloma Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to HPN217 (odronextamab) in multiple myeloma (MM) cells.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding HPN217, its mechanism of action, and potential reasons for observing resistance in experimental models.
Q1: What is HPN217 and how does it work?
HPN217, also known as odronextamab, is a trispecific T-cell activating construct (TriTAC®) that targets B-cell maturation antigen (BCMA) on multiple myeloma cells.[1][2] It is a recombinant polypeptide with three binding domains: one that binds to BCMA on myeloma cells, one that binds to CD3 on T-cells, and one that binds to human serum albumin to extend its half-life.[1][3] This dual targeting of BCMA and CD3 brings T-cells into close proximity with myeloma cells, leading to T-cell activation and subsequent killing of the cancer cells.[1]
Q2: What are the typical overall response rates (ORR) observed with HPN217 in clinical trials?
In a Phase 1 study for relapsed/refractory multiple myeloma (RRMM), HPN217 demonstrated an overall response rate (ORR) of 63% in patients treated at the 12 mg dose, with 53% of these patients achieving a very good partial response (VGPR) or better.[4] At higher doses of 12 mg or 24 mg, a step-dosing regimen produced an ORR of 77%.[1]
Q3: What are the primary known mechanisms of resistance to BCMA-targeted therapies like HPN217?
Resistance to BCMA-targeted therapies, including bispecific antibodies like HPN217, can arise from several factors:
-
Antigen Loss or Downregulation: Myeloma cells can reduce the expression of BCMA on their surface, making them less visible to HPN217.[5]
-
Soluble BCMA (sBCMA): The extracellular domain of BCMA can be cleaved from the cell surface by an enzyme called γ-secretase, releasing soluble BCMA into the circulation.[6][7] High levels of sBCMA can act as a decoy, binding to HPN217 and preventing it from engaging with myeloma cells.[6]
-
T-cell Exhaustion: Prolonged stimulation of T-cells by bispecific antibodies can lead to a state of exhaustion, characterized by reduced effector function and proliferation.[8]
Section 2: Troubleshooting Guide
This guide provides a question-and-answer format to help researchers troubleshoot common issues encountered during in vitro and in vivo experiments with HPN217.
Problem 1: Reduced or no cytotoxicity of HPN217 observed in our myeloma cell line model.
-
Question: We are not seeing the expected level of HPN217-mediated cytotoxicity in our in vitro assays. What could be the reason?
-
Answer: There are several potential reasons for reduced efficacy. We recommend a stepwise investigation:
-
Confirm BCMA Expression: Verify the surface expression of BCMA on your myeloma cell line. Low or absent BCMA is a primary cause of resistance.
-
Assess for Soluble BCMA: High levels of sBCMA in your cell culture supernatant could be neutralizing HPN217.
-
Evaluate T-cell Health and Activation: The cytotoxic activity of HPN217 is dependent on healthy, functional T-cells.
-
-
Workflow for Investigating Reduced Cytotoxicity:
A stepwise guide to troubleshooting reduced HPN217 efficacy.
Problem 2: Myeloma cells develop resistance to HPN217 over time.
-
Question: Our initially sensitive myeloma cell line is showing signs of acquired resistance to HPN217 after prolonged exposure. What are the likely causes and how can we investigate them?
-
Answer: Acquired resistance often involves changes in the tumor cells or the effector T-cells. Key areas to investigate are:
-
BCMA Antigen Modulation: Prolonged treatment can select for cells with lower BCMA expression.
-
T-cell Exhaustion: Continuous T-cell activation can lead to an exhausted phenotype, rendering them less effective.
-
-
Signaling Pathway Implicated in BCMA Regulation and T-cell Engagement:
HPN217 mechanism and resistance pathways.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to investigate HPN217 resistance.
3.1 Protocol: Quantification of BCMA Surface Expression by Flow Cytometry
This protocol allows for the quantitative analysis of BCMA expression on myeloma cells.
-
Cell Preparation:
-
Harvest myeloma cells and wash with PBS.
-
Resuspend cells in FACS buffer (PBS with 2% FBS) at a concentration of 1x10^6 cells/mL.
-
-
Staining:
-
To 100 µL of cell suspension, add a fluorochrome-conjugated anti-BCMA antibody at the manufacturer's recommended concentration.
-
Include an isotype control in a separate tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
-
Acquisition:
-
Resuspend cells in 300 µL of FACS buffer.
-
Acquire events on a flow cytometer.
-
-
Data Analysis:
-
Gate on the myeloma cell population based on forward and side scatter.
-
Determine the percentage of BCMA-positive cells and the mean fluorescence intensity (MFI) compared to the isotype control.
-
3.2 Protocol: T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
This assay measures the ability of HPN217 to induce T-cell-mediated killing of myeloma cells.
-
Cell Preparation:
-
Target Cells (Myeloma): Harvest and resuspend at 1x10^5 cells/mL in assay medium (e.g., RPMI + 10% FBS).
-
Effector Cells (T-cells): Isolate T-cells from healthy donor PBMCs and resuspend at a concentration to achieve the desired effector-to-target (E:T) ratio (e.g., 10:1).
-
-
Assay Setup (96-well plate):
-
Add 50 µL of target cells to each well (5,000 cells/well).
-
Add serial dilutions of HPN217 (10 µL of 10x concentrated solution).
-
Add 40 µL of effector cells.
-
Include controls: target cells only, target cells + T-cells (no HPN217), and T-cells only.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
Readout (e.g., using a luciferase-based viability reagent):
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each HPN217 concentration.
-
Plot a dose-response curve to determine the EC50 value.
-
3.3 Protocol: Quantification of Soluble BCMA (sBCMA) by ELISA
This protocol is for measuring the concentration of sBCMA in cell culture supernatants.
-
Sample Preparation:
-
Collect cell culture supernatant and centrifuge to remove cellular debris.
-
-
ELISA Procedure (using a commercial kit):
-
Prepare standards and samples according to the kit protocol.
-
Add 100 µL of standards and samples to the pre-coated microplate wells.
-
Incubate for 2.5 hours at room temperature.
-
Wash the wells four times.
-
Add 100 µL of biotin-conjugated anti-human BCMA antibody and incubate for 1 hour.
-
Wash the wells.
-
Add 100 µL of Streptavidin-HRP and incubate for 45 minutes.
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate for 30 minutes in the dark.
-
Add 50 µL of stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve and determine the concentration of sBCMA in the samples.
-
Section 4: Strategies to Overcome Resistance
This section outlines potential strategies to counteract the identified resistance mechanisms, supported by preclinical and clinical data.
4.1 Targeting BCMA Downregulation with Gamma-Secretase Inhibitors (GSIs)
-
Rationale: Gamma-secretase is the enzyme responsible for cleaving BCMA from the cell surface.[7] Inhibiting this enzyme can increase the density of BCMA on myeloma cells, enhancing the efficacy of BCMA-targeted therapies.[5][9]
-
Preclinical Evidence:
-
Treatment of myeloma cell lines with GSIs led to a 3- to 7-fold increase in BCMA surface expression.[10]
-
In a preclinical model, the combination of HPN217 with a GSI resulted in a significant increase in median survival compared to either agent alone.[10]
-
In vitro, GSIs enhanced the potency of HPN217 by up to 3.5-fold.[10]
-
| Parameter | Observation | Reference |
| BCMA Expression Increase (in vitro) | 3-7 fold | [10] |
| HPN217 Potency Increase (in vitro) | Up to 3.5-fold | [10] |
| Median Survival (in vivo model) | 43 days (Combination) vs. 26 days (HPN217 alone) | [10] |
4.2 Mitigating T-cell Exhaustion with Immunomodulatory Drugs (IMiDs)
-
Rationale: IMiDs such as lenalidomide (B1683929) and pomalidomide (B1683931) have been shown to enhance T-cell function and can help to overcome T-cell exhaustion.[11]
-
Preclinical Evidence:
-
The combination of a BCMA-targeting bispecific antibody with lenalidomide led to sustained inhibition of myeloma cell growth in vivo, while tumor regrowth was observed with either agent alone.[11]
-
4.3 Addressing the Impact of Soluble BCMA
-
Rationale: High levels of sBCMA can act as a "sink," binding to HPN217 and reducing its availability to target myeloma cells.[6]
-
Experimental Findings:
-
The addition of recombinant BCMA in vitro increased the EC50 of HPN217 in a dose-dependent manner.[12]
-
| Recombinant BCMA Concentration | Fold Increase in HPN217 EC50 | Reference |
| 6.25 nM | 4-fold | [12] |
| 25 nM | 9-fold | [12] |
| 100 nM | 28-fold | [12] |
-
Clinical Correlation: In clinical trials of the anti-BCMA T-cell engager teclistamab, elevated baseline sBCMA levels (>400 ng/mL) were associated with refractoriness to treatment.[13] Strategies to overcome this include increasing the dose of the T-cell engager.[13]
References
- 1. ELISA sample preparation | Abcam [abcam.com]
- 2. onclive.com [onclive.com]
- 3. Paper: Results from the Completed Dose Escalation Portion of the Phase 1 Study of HPN217, a Half-Life Extended Tri-Specific T Cell Activating Construct (TriTAC®) Targeting B Cell Maturation Antigen (BCMA) for Relapsed/Refractory Multiple Myeloma (MM) [ash.confex.com]
- 4. Research Portal [scholarship.miami.edu]
- 5. γ-Secretase inhibition increases efficacy of BCMA-specific chimeric antigen receptor T cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. es.acrobiosystems.com [es.acrobiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. A Flexible Multiplatform Bioanalytical Strategy for Measurement of Total Circulating Shed Target Receptors: Application to Soluble B Cell Maturation Antigen Levels in the Presence of a Bispecific Antibody Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. MTT (Assay protocol [protocols.io]
- 13. Impact of soluble BCMA and non–T-cell factors on refractoriness to BCMA-targeting T-cell engagers in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPN217 and Cytokine Release Syndrome (CRS) Management
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and mitigating cytokine release syndrome (CRS) during preclinical and clinical research involving HPN217.
Frequently Asked Questions (FAQs)
Q1: What is HPN217 and what is its mechanism of action?
HPN217 is an investigational tri-specific T-cell activating construct (TriTAC) designed for the treatment of relapsed/refractory multiple myeloma (RRMM).[1][2][3] It is a single polypeptide chain with three binding domains: one that targets B-cell maturation antigen (BCMA) on multiple myeloma cells, a second that engages CD3 on T-cells, and a third that binds to human serum albumin to extend the molecule's half-life.[1][2][4][5][6] By simultaneously binding to a myeloma cell and a T-cell, HPN217 redirects the T-cell to kill the cancer cell.[2][5]
Q2: What is Cytokine Release Syndrome (CRS) and why is it a concern with HPN217?
Cytokine Release Syndrome (CRS) is a systemic inflammatory response that can be triggered by immunotherapies that activate T-cells, such as HPN217.[7][8] The activation of T-cells leads to the release of a large amount of cytokines, which can cause a range of symptoms from mild, flu-like symptoms to severe, life-threatening inflammation affecting multiple organs.[8][9] Monitoring and managing CRS is a critical aspect of treatment with T-cell engaging therapies.
Q3: What is the reported incidence and severity of CRS with HPN217 in clinical trials?
In a Phase 1 clinical trial (NCT04184050), HPN217 was generally well-tolerated with a manageable safety profile.[1][10] Cytokine Release Syndrome was one of the common treatment-emergent adverse events.[1][4] With a step-up dosing regimen, the incidence of CRS was 29%, with all events being Grade 1 or 2.[1] Notably, CRS did not increase at higher dose levels, and no instances of immune effector cell-associated neurotoxicity syndrome (ICANS) were reported in this cohort.[1] Another report from the same study noted a 25% incidence of CRS, all Grade 1-2.[4] At the recommended Phase 2 dose (RP2D) of 12 mg, the CRS rate was 16%, with no Grade 3 events or ICANS observed.[11]
Q4: What are the key strategies to mitigate CRS when using HPN217?
The primary strategy for mitigating CRS with HPN217 is the implementation of a step-up dosing regimen.[1] This involves administering a lower initial dose followed by an escalation to the target dose. This approach allows for a more controlled T-cell activation and cytokine release.[12] Pre-medication with corticosteroids like dexamethasone (B1670325) may also be used; however, studies have shown that dexamethasone has a limited negative impact on the anti-tumor activity of HPN217-redirected T-cells.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Patient develops Grade 1 CRS (e.g., fever, fatigue) | On-target T-cell activation and cytokine release. | - Provide supportive care, including antipyretics and hydration.- Closely monitor vital signs and symptoms.- Continue HPN217 treatment as per protocol, but with increased vigilance. |
| Patient develops Grade 2 CRS (e.g., hypotension responding to fluids, hypoxia requiring low-flow oxygen) | Increased level of cytokine release. | - Administer supportive care as for Grade 1.- Consider administration of an IL-6 receptor antagonist, such as tocilizumab.[7][13]- Corticosteroids may be considered if there is no improvement with tocilizumab.[7][13]- Temporarily hold the next dose of HPN217 until symptoms resolve. |
| Patient develops Grade 3 or higher CRS (e.g., hypotension requiring vasopressors, hypoxia requiring high-flow oxygen or mechanical ventilation) | Severe systemic inflammatory response. | - Immediately discontinue HPN217 administration.- Administer tocilizumab and high-dose corticosteroids.[13]- Provide aggressive supportive care in an intensive care unit setting.- Follow institutional guidelines and clinical trial protocols for managing severe CRS.[14] |
| Unexpectedly high levels of cytokine release in in vitro/in vivo preclinical models | - High effector-to-target cell ratio.- High expression of BCMA on target cells.- High dose of HPN217. | - Optimize the effector-to-target cell ratio in in vitro assays.- Titrate the HPN217 concentration to determine the optimal dose-response curve.- In animal models, consider a step-dosing approach. |
Data Presentation
Table 1: Summary of HPN217 Phase 1 Clinical Trial Efficacy Data [1][10][11]
| Dose Cohort | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Median Duration of Response |
| 12 mg and 24 mg | 77% | 46% | 7 months (median time on treatment) |
| 12 mg (RP2D) | 63% | 53% | 20.5 months |
Table 2: Summary of HPN217 Phase 1 Clinical Trial CRS Incidence [1][4][11]
| Dosing Regimen | Overall CRS Incidence | Grade 1-2 CRS | Grade ≥3 CRS | ICANS |
| Step-up Dosing | 29% | 29% | 0% | 0% |
| Overall (as of June 2022) | 25% | 25% | 0% | 0% |
| 12 mg (RP2D) | 16% | 16% | 0% | 0% |
Experimental Protocols
1. T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
-
Objective: To evaluate the in vitro potency of HPN217 in mediating T-cell killing of BCMA-expressing target cells.
-
Methodology:
-
Cell Culture: Culture BCMA-positive multiple myeloma cell lines (e.g., RPMI-8226, MM.1S) and isolate human T-cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Co-culture: Plate target cells and T-cells at a defined effector-to-target (E:T) ratio (e.g., 10:1) in a 96-well plate.
-
HPN217 Treatment: Add serial dilutions of HPN217 to the co-culture. Include a no-HPN217 control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Cytotoxicity Measurement: Assess target cell viability using a lactate (B86563) dehydrogenase (LDH) release assay or a fluorescence-based cytotoxicity assay (e.g., calcein-AM release).
-
Data Analysis: Calculate the percentage of specific lysis for each HPN217 concentration and determine the EC50 value.
-
2. In Vitro Cytokine Release Assay
-
Objective: To quantify the release of key cytokines from T-cells upon HPN217-mediated engagement with target cells.
-
Methodology:
-
Experimental Setup: Follow steps 1-3 of the TDCC assay protocol.
-
Supernatant Collection: After the desired incubation period (e.g., 24, 48, 72 hours), centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Plot cytokine concentrations against HPN217 concentrations to assess the dose-dependent cytokine release profile.
-
Visualizations
Caption: Mechanism of action of HPN217.
Caption: Clinical workflow for managing CRS.
Caption: Experimental workflow for a TDCC assay.
References
- 1. onclive.com [onclive.com]
- 2. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Facebook [cancer.gov]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Cytokine release syndrome and cancer immunotherapies – historical challenges and promising futures [frontiersin.org]
- 8. Cytokine release syndrome and cancer immunotherapies – historical challenges and promising futures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancercaree.com [cancercaree.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data [globenewswire.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. theattcnetwork.co.uk [theattcnetwork.co.uk]
HPN217 Technical Support Center: Optimizing Dosage and Mitigating Off-Target Effects
Welcome to the HPN217 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing HPN217 dosage to reduce off-target effects during your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HPN217?
HPN217 is a tri-specific T-cell activating construct (TriTAC®) that redirects T-cells to kill multiple myeloma (MM) cells expressing B-cell maturation antigen (BCMA).[1][2] It is a single polypeptide with three binding domains: one targets BCMA on myeloma cells, another engages CD3 on T-cells to activate them, and a third binds to human serum albumin (HSA) to extend the molecule's half-life in circulation.[1][2] This simultaneous engagement of a T-cell and a myeloma cell forms a cytolytic synapse, leading to T-cell activation and subsequent killing of the cancer cell.[3]
Q2: What are the known off-target effects of HPN217 and how can they be minimized?
The most prominent off-target effect observed in clinical trials with HPN217 is Cytokine Release Syndrome (CRS).[1][4][5] CRS is a systemic inflammatory response caused by the activation of a large number of T-cells, leading to the release of inflammatory cytokines.[1] In clinical studies, CRS associated with HPN217 has been mostly Grade 1 or 2 and manageable.[1][4][5]
To minimize off-target effects, particularly CRS, a step-up dosing regimen is often employed.[1] This involves administering a lower initial "priming" dose, followed by an escalation to the target dose. This approach allows for a more gradual activation of the immune system, potentially mitigating the severity of CRS.[2] In vitro, minimizing off-target cytotoxicity can be achieved by carefully titrating the HPN217 concentration and using appropriate controls, such as BCMA-negative cell lines.
Q3: What is the recommended starting dose for in vitro experiments?
Based on preclinical data, HPN217 has demonstrated in vitro cytotoxicity with EC50 values in the range of 0.05 to 0.7 nM in T-cell dependent cellular cytotoxicity (TDCC) assays.[6][7] Therefore, a good starting point for in vitro experiments would be to test a concentration range spanning from picomolar to low nanomolar concentrations (e.g., 0.01 nM to 10 nM) to determine the optimal dose for your specific cell system.
Troubleshooting Guides
Issue 1: High background cytotoxicity in control (BCMA-negative) cells.
Possible Causes:
-
Non-specific T-cell activation: At very high concentrations, T-cell engagers can sometimes cause antigen-independent T-cell activation and killing.
-
Contamination: Mycoplasma or other contaminants in cell cultures can lead to non-specific immune cell activation.
-
Poor health of target cells: Unhealthy control cells may be more susceptible to lysis.
Troubleshooting Steps:
-
Titrate HPN217 concentration: Perform a dose-response curve with your BCMA-negative cell line to identify a concentration that induces minimal to no cytotoxicity.
-
Test for contamination: Regularly screen all cell lines for mycoplasma and other contaminants.
-
Ensure cell health: Only use healthy, viable cells for your experiments. Check cell viability before starting the assay.
-
Use alternative controls: Include an isotype control or a non-targeting bispecific antibody to assess baseline T-cell activation.
Issue 2: Low or no cytotoxicity in BCMA-positive cells.
Possible Causes:
-
Low BCMA expression: The level of BCMA expression on the target cells can significantly impact the efficacy of HPN217.[8]
-
Suboptimal Effector-to-Target (E:T) ratio: The ratio of T-cells to target cells is a critical parameter in cytotoxicity assays.
-
T-cell exhaustion: Prolonged or excessive stimulation can lead to T-cell exhaustion and reduced cytotoxic potential.
-
Incorrect HPN217 concentration: The concentration of HPN217 may be too low to effectively engage T-cells and target cells.
Troubleshooting Steps:
-
Quantify BCMA expression: Use flow cytometry to confirm the level of BCMA expression on your target cell line.
-
Optimize E:T ratio: Test a range of E:T ratios (e.g., 1:1, 5:1, 10:1) to find the optimal ratio for your experimental setup.
-
Use fresh, healthy T-cells: Isolate T-cells from healthy donors and use them promptly. Avoid repeated freeze-thaw cycles.
-
Perform a dose-response experiment: Test a wider range of HPN217 concentrations to ensure you are in the optimal therapeutic window.
Issue 3: High variability between experimental replicates.
Possible Causes:
-
Inconsistent cell numbers: Inaccurate cell counting can lead to variability in E:T ratios.
-
Pipetting errors: Inconsistent pipetting of cells or reagents can introduce significant variability.
-
Edge effects in culture plates: Cells in the outer wells of a microplate can behave differently than those in the inner wells.
-
Donor-to-donor variability in T-cells: T-cells from different donors can have varying levels of activation and cytotoxic potential.
Troubleshooting Steps:
-
Use an automated cell counter: This will improve the accuracy and consistency of cell counting.
-
Calibrate pipettes regularly: Ensure that all pipettes are properly calibrated.
-
Avoid using outer wells: If possible, avoid using the outermost wells of your culture plates or fill them with media to minimize edge effects.
-
Pool T-cells from multiple donors: To reduce donor-to-donor variability, consider pooling peripheral blood mononuclear cells (PBMCs) from several healthy donors.
Data Presentation
Table 1: HPN217 In Vitro Efficacy and Potency
| Parameter | Value | Reference |
| Binding Affinity (KD) | ||
| Human BCMA | 5.5 nM | [6][7] |
| Human Serum Albumin | 6 nM | [6][7] |
| Human CD3ε | 17 nM | [6][7] |
| In Vitro Cytotoxicity (EC50) | 0.05 - 0.7 nM | [6][7] |
Table 2: Clinical Efficacy of HPN217 in Relapsed/Refractory Multiple Myeloma (Phase 1 Study)
| Dose Level | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Reference |
| 12 mg | 63% | 53% | [4] |
| 12 mg or 24 mg | 77% | 46% | [1] |
Table 3: Key Safety Findings of HPN217 (Phase 1 Study)
| Adverse Event | Incidence (Grade 1-2) | Incidence (Grade 3 or higher) | Reference |
| Cytokine Release Syndrome (CRS) | 16% (at 12 mg dose) | 0% (at 12 mg dose) | [4] |
| 29% (step-dosing) | 0% | [1] | |
| Immune effector Cell-Associated Neurotoxicity Syndrome (ICANS) | 0% | 0% | [1][4] |
Experimental Protocols
Protocol 1: T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
Objective: To determine the in vitro cytotoxic activity of HPN217 against BCMA-expressing target cells.
Materials:
-
BCMA-positive target cells (e.g., MM.1S, RPMI-8226)
-
BCMA-negative control cells (e.g., Ramos)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
HPN217
-
Complete RPMI-1640 medium
-
Cytotoxicity detection reagent (e.g., LDH release assay kit, or a fluorescent live/dead cell stain)
-
96-well flat-bottom plates
Methodology:
-
Target Cell Plating: Seed target cells (BCMA-positive and BCMA-negative) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Effector Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood.
-
Co-culture: The next day, carefully remove the culture medium from the target cells and add the effector cells at the desired E:T ratio (e.g., 10:1).
-
HPN217 Treatment: Add serial dilutions of HPN217 (e.g., 0.01 nM to 100 nM) to the co-culture. Include a no-drug control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Cytotoxicity Measurement: Assess cell lysis using your chosen cytotoxicity detection method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each HPN217 concentration and plot a dose-response curve to determine the EC50 value.
Protocol 2: Cytokine Release Assay (CRA)
Objective: To measure the release of inflammatory cytokines from T-cells upon HPN217-mediated activation.
Materials:
-
Human PBMCs
-
HPN217
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Cytokine detection kit (e.g., ELISA or multiplex bead array for IFN-γ, TNF-α, IL-6, IL-2)
Methodology:
-
PBMC Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well round-bottom plate.
-
HPN217 Treatment: Add serial dilutions of HPN217 (e.g., 0.01 nM to 100 nM). Include a no-drug control and a positive control (e.g., anti-CD3/CD28 beads).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatant using your chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the HPN217 concentration.
Protocol 3: Flow Cytometry for T-Cell Activation Markers
Objective: To assess the activation of T-cells by HPN217 through the expression of surface markers.
Materials:
-
Co-culture of T-cells and target cells treated with HPN217 (from TDCC assay)
-
Fluorescently conjugated antibodies against human CD3, CD4, CD8, CD69, and CD25
-
Flow cytometer
-
FACS buffer (PBS + 2% FBS)
Methodology:
-
Cell Harvesting: After the desired incubation time, gently resuspend the cells from the co-culture and transfer them to FACS tubes.
-
Staining: Add the antibody cocktail to the cells and incubate in the dark for 30 minutes on ice.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on CD4+ and CD8+ T-cell populations and analyze the expression of CD69 and CD25.
Mandatory Visualizations
Caption: Mechanism of action of HPN217.
Caption: HPN217-mediated T-cell activation signaling pathway.
Caption: Experimental workflow for a T-Cell Dependent Cellular Cytotoxicity (TDCC) assay.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. onclive.com [onclive.com]
- 2. Paper: Results from the Completed Dose Escalation Portion of the Phase 1 Study of HPN217, a Half-Life Extended Tri-Specific T Cell Activating Construct (TriTAC®) Targeting B Cell Maturation Antigen (BCMA) for Relapsed/Refractory Multiple Myeloma (MM) [ash.confex.com]
- 3. T-Cell Engagers—The Structure and Functional Principle and Application in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data in Relapsed/Refractory Multiple Myeloma (RRMM) at ASH 2023 and Announces Selection of Recommended Phase 2 Dose (RP2D) - BioSpace [biospace.com]
- 5. citedrive.com [citedrive.com]
- 6. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Improving the therapeutic index of HPN217
This guide is designed for researchers, scientists, and drug development professionals working with HPN217. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help optimize experimental outcomes and improve the therapeutic index of this novel T-cell engager.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for HPN217?
A1: HPN217 is a tri-specific T-cell activating construct (TriTAC®) designed to treat relapsed/refractory multiple myeloma (RRMM).[1][2][3] It is a single polypeptide chain with three distinct binding domains that:
-
Target Myeloma Cells: Binds to B-cell maturation antigen (BCMA), a protein highly expressed on the surface of multiple myeloma cells.[1][4][5]
-
Engage T-cells: Binds to the CD3ε subunit of the T-cell receptor complex, activating the T-cell to kill the target cancer cell.[1][4][5]
-
Extend Half-Life: Binds to human serum albumin (HSA), which significantly prolongs its circulation time in the body, allowing for more convenient dosing schedules.[1][3][4][5][6]
This tri-specific design effectively creates a bridge between a patient's T-cells and the cancerous myeloma cells, leading to potent, targeted cell lysis.[4][7]
Q2: We are observing significant cytokine release in our preclinical models. How can this be managed to improve the therapeutic index?
A2: High cytokine release is an on-target effect of T-cell activation but is a primary source of toxicity, known clinically as Cytokine Release Syndrome (CRS).[1][8] The main strategy to mitigate this is step-up dosing .
-
Clinical Approach: In the Phase 1 trial (NCT04184050), a step-dosing regimen, where patients receive a lower initial "priming" dose before escalating to the higher target dose, significantly reduced the incidence and severity of CRS.[1] With step-dosing, the CRS rate at higher doses was low (e.g., 16-29%), with events being primarily Grade 1 or 2 and manageable.[1][9]
-
Preclinical Recommendation: Implement a similar step-up dosing schedule in your in vivo models. Start with a suboptimal dose for the first one or two administrations before escalating to the full therapeutic dose. This allows for controlled T-cell activation and expansion, preventing the rapid, systemic cytokine spike that causes severe toxicity. Monitor for clinical signs of distress and consider measuring key cytokines (e.g., IL-6, IFN-γ) at various time points.
Q3: Our in vitro cytotoxicity assays show variable potency. What factors could be influencing HPN217 efficacy?
A3: Variability in T-cell Dependent Cellular Cytotoxicity (TDCC) assays can be attributed to several factors related to the target cells and the assay environment:
-
BCMA Expression Levels: The anti-tumor efficacy of HPN217 is strongly correlated with the density of BCMA on the surface of target myeloma cells.[10] Cell lines with higher BCMA expression will show greater sensitivity and lower EC50 values. We recommend quantifying BCMA receptor density on your target cell lines (e.g., via flow cytometry) to correlate with potency.
-
Soluble BCMA (sBCMA): The extracellular domain of BCMA can be cleaved from the cell surface by γ-secretase, entering circulation as soluble BCMA (sBCMA).[11] High concentrations of sBCMA can act as a "sink" by binding to HPN217, preventing it from engaging with membrane-bound BCMA on tumor cells and thereby reducing its potency.[10][11] In TDCC assays, adding recombinant sBCMA has been shown to increase the EC50 of HPN217 by up to 28-fold.[10]
-
T-cell to Target Cell Ratio: The ratio of effector T-cells to target myeloma cells is a critical parameter. Ensure this ratio is consistent across experiments. A lower ratio may not be sufficient to achieve maximal killing, while a very high ratio might mask subtle differences in potency.
Q4: How can we potentially enhance the anti-tumor activity of HPN217 in our preclinical models?
A4: A promising strategy to boost HPN217 efficacy is through combination therapy with a γ-secretase inhibitor (GSI) .[11]
-
Mechanism: The enzyme γ-secretase is responsible for cleaving BCMA from the cell surface, creating sBCMA.[11] By inhibiting this enzyme, GSIs prevent this cleavage, which has two beneficial effects:
-
Preclinical Evidence: In vitro, combining HPN217 with a GSI enhanced its potency by up to 3.5-fold.[11] In a disseminated xenograft mouse model, the combination significantly increased median survival compared to either agent alone (43 days for the combo vs. 26 days for HPN217 monotherapy).[11]
Troubleshooting Guides
Issue: High In Vitro Cytotoxicity but Poor In Vivo Efficacy
This discrepancy can be frustrating. The workflow below outlines potential causes and solutions.
Issue: Inconsistent Results in T-cell Dependent Cellular Cytotoxicity (TDCC) Assays
Reproducibility is key for in vitro pharmacology. If you are seeing high variability between experiments, check the following critical parameters.
Quantitative Data Summary
Table 1: Summary of HPN217 Clinical Efficacy (Phase 1, RRMM Patients)
| Dose Level (Target Dose) | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Reference |
|---|---|---|---|
| 2150 µg/wk | 63% | - | [12] |
| 2860 µg/wk | 40% | - | [12] |
| 12 mg (step-dose) | 77% | 46% | [1] |
| 12 mg (RP2D*) | 63% | 53% | [9][13] |
*Recommended Phase 2 Dose
Table 2: Summary of HPN217 Clinical Safety Profile
| Adverse Event (AE) | Frequency / Grade | Dosing Context | Reference |
|---|---|---|---|
| Cytokine Release Syndrome (CRS) | 29% (All Grade 1-2) | Step-dosing regimen | [1] |
| Cytokine Release Syndrome (CRS) | 16% (No Grade 3) | 12 mg RP2D cohort | [9][13] |
| Immune effector Cell-Associated Neurotoxicity Syndrome (ICANS) | 0% | Across multiple reports | [1][2][9] |
| Anemia | 49% (Most Common TEAE*) | All dose levels | [2] |
| Fatigue | 37% | All dose levels | [2] |
| Transaminitis (Elevated Liver Enzymes) | Grade 3-4 DLT** at 2860 µg | Fixed-dose cohort | [2][14] |
*Treatment-Emergent Adverse Event **Dose-Limiting Toxicity
Table 3: Preclinical Profile of HPN217
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Binding Affinity (KD) to human BCMA | 5.5 nM | Biolayer Interferometry | [3][15] |
| Binding Affinity (KD) to human Serum Albumin | 6 nM | Biolayer Interferometry | [3][15] |
| Binding Affinity (KD) to human CD3ε | 17 nM | Biolayer Interferometry | [3][15] |
| In Vitro Cytotoxicity (EC50) | 0.05 - 0.7 nM | TDCC Assays | [3] |
| Serum Half-life (Cynomolgus Monkey) | 64 - 85 hours | Pharmacokinetic Study |[3][16] |
Experimental Protocols
Protocol 1: In Vitro T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol provides a general framework for assessing HPN217-mediated cell killing.
1. Cell Preparation:
- Target Cells: Culture BCMA-positive multiple myeloma cell lines (e.g., RPMI-8226, MOLP-8) under standard conditions.[11][15] Harvest cells during the logarithmic growth phase.
- Effector Cells: Isolate human Pan-T cells or Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor whole blood using standard density gradient centrifugation.
- Count both cell types and assess viability (should be >95%). Resuspend in appropriate assay medium.
2. Assay Plating:
- Plate target cells in a 96-well flat-bottom plate at a predetermined density (e.g., 20,000 cells/well).
- Add effector cells at the desired Effector-to-Target (E:T) ratio (e.g., 10:1).
- Prepare serial dilutions of HPN217 in assay medium. Add the diluted HPN217 to the appropriate wells. Include "no T-cell" and "no HPN217" controls.
3. Incubation:
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
4. Lysis Measurement:
- Quantify cell lysis using a validated method, such as a lactate (B86563) dehydrogenase (LDH) release assay or a fluorescence-based cytotoxicity assay (e.g., calcein (B42510) AM release).
- Calculate the percentage of specific lysis for each concentration using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
5. Data Analysis:
- Plot the percentage of specific lysis against the log of HPN217 concentration.
- Use a non-linear regression model (e.g., four-parameter variable slope) to determine the EC50 value.
Protocol 2: General In Vivo Xenograft Model for Efficacy & Toxicity
This protocol outlines a subcutaneous xenograft model to assess anti-tumor activity and tolerability.
1. Cell Implantation:
- Use an immunodeficient mouse strain (e.g., NSG mice).
- Subcutaneously implant a mixture of a human multiple myeloma cell line (e.g., 5x106 RPMI-8226 cells) and human T-cells (e.g., 2.5x106 cells) in a supportive matrix (e.g., Matrigel) on the flank of each mouse.
2. Tumor Growth and Grouping:
- Monitor tumor growth using caliper measurements at least twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, HPN217 low dose, HPN217 high dose).
3. Dosing Regimen (incorporating step-up dosing):
- Priming Dose: For the HPN217 groups, administer a low priming dose (e.g., 25% of the target dose) for the first treatment.
- Target Dose: For all subsequent treatments, administer the full target dose.
- Administer HPN217 intravenously (IV) once weekly, as this reflects the clinical administration schedule.[2]
4. Monitoring and Endpoints:
- Efficacy: Continue to measure tumor volume and body weight 2-3 times per week. The primary efficacy endpoint is often tumor growth inhibition (TGI).
- Toxicity/Tolerability: Monitor mice daily for clinical signs of toxicity, including weight loss, ruffled fur, hunched posture, and reduced activity. These can be indicative of CRS-like symptoms.
- Study Termination: Euthanize mice if tumors exceed the maximum size allowed by institutional guidelines or if signs of excessive toxicity (e.g., >20% body weight loss) are observed. The median survival can also be used as an endpoint.[11]
References
- 1. onclive.com [onclive.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. youtube.com [youtube.com]
- 6. FDA grants Fast Track Review to Tri-Specific Antibody HPN217 to treat Relapsed/Refractory Myeloma - HealthTree for Multiple Myeloma [healthtree.org]
- 7. Paper: HPN217-3001: A Phase 1/2 Open-Label, Multicenter, Dose Escalation and Dose Expansion Study of the Safety, Tolerability, and Pharmacokinetics of HPN217, a Bcma-Targeting T-Cell Engager, in Patients with Relapsed/Refractory Multiple Myeloma [ash.confex.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data in Relapsed/Refractory Multiple Myeloma (RRMM) at ASH 2023 and Announces Selection of Recommended Phase 2 Dose (RP2D) - BioSpace [biospace.com]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. onclive.com [onclive.com]
- 13. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data [globenewswire.com]
- 14. Paper: Results from the Completed Dose Escalation Portion of the Phase 1 Study of HPN217, a Half-Life Extended Tri-Specific T Cell Activating Construct (TriTAC®) Targeting B Cell Maturation Antigen (BCMA) for Relapsed/Refractory Multiple Myeloma (MM) [ash.confex.com]
- 15. researchgate.net [researchgate.net]
- 16. Harpoon Therapeutics Presents Preclinical Data Supporting Development of HPN217, a New BCMA-Targeting TriTAC, at the 2018 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]
HPN217 Technical Support Center: Manufacturing and Stability Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on common challenges encountered during the manufacturing and stability assessment of HPN217, a tri-specific T-cell activating construct (TriTAC®). The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is HPN217 and what are its key molecular features?
HPN217 is a novel, investigational tri-specific T-cell engager built on Harpoon Therapeutics' TriTAC® platform. It is a recombinant polypeptide of approximately 50-53 kDa produced in Chinese Hamster Ovary (CHO) cells.[1][2][3] Its structure is designed to simultaneously bind to:
-
B-cell maturation antigen (BCMA): A protein highly expressed on multiple myeloma cells.[4][5]
-
CD3: A component of the T-cell receptor, facilitating T-cell activation.[4]
-
Human Serum Albumin (HSA): This interaction extends the in vivo half-life of the molecule.[4][5]
HPN217 is engineered as a small, globular protein to allow for efficient tissue penetration and is described as a highly stable single polypeptide.[1][2][6] Preclinical studies have shown it to remain stable and intact for up to three weeks in vivo.[1][7]
Q2: What are the potential challenges in the manufacturing of HPN217?
While specific manufacturing challenges for HPN217 are not publicly detailed, professionals may encounter common issues associated with the production of recombinant trispecific antibodies in CHO cells. These can include:
-
Low Expression Titer: Achieving optimal expression levels of a complex, multi-domain protein like HPN217 can be challenging.
-
Incorrect Polypeptide Chain Paring: Ensuring the correct assembly of the three distinct binding domains is critical for functionality.
-
Aggregation: Recombinant proteins, especially at high concentrations, can be prone to aggregation, which can impact efficacy and immunogenicity.
-
Post-Translational Modifications (PTMs): Variations in PTMs, such as glycosylation, during CHO cell culture can affect the molecule's stability and function.
-
Purification Difficulties: Separating the desired, correctly folded HPN217 monomer from aggregates, misfolded species, and host cell proteins requires a robust and optimized purification process.
Q3: What are the key considerations for ensuring the stability of HPN217?
Maintaining the stability of HPN217 is crucial for its therapeutic efficacy. Key factors to consider include:
-
Formulation Buffer: The composition of the buffer, including pH and excipients, is critical. While a specific formulation for HPN217 is not public, formulations for similar biologics often include buffering agents (e.g., phosphate, histidine), stabilizers (e.g., sugars like sucrose (B13894) or trehalose), and surfactants (e.g., polysorbate 80) to prevent aggregation and degradation.
-
Storage Temperature: Proteins are sensitive to temperature fluctuations. Recommended storage is typically at refrigerated (2-8°C) or frozen (≤ -20°C or -80°C) temperatures. Freeze-thaw cycles should be minimized.
-
pH: The pH of the formulation should be optimized to maintain the native structure and prevent aggregation. This is typically close to physiological pH but can vary depending on the specific protein's isoelectric point.
-
Light Exposure: Some proteins are sensitive to light and should be stored in light-protected containers.
-
Mechanical Stress: Agitation or shearing during processing and handling can induce aggregation.
Troubleshooting Guides
Manufacturing and Purification
| Observed Issue | Potential Causes | Troubleshooting Suggestions |
| Low HPN217 Titer in CHO Cell Culture | Suboptimal vector design or transfection efficiency. | Optimize codon usage in the expression vector. Screen for high-producing clonal cell lines. |
| Non-ideal culture conditions (media, temperature, pH). | Optimize cell culture media and feed strategies. Perform a design of experiments (DoE) to identify optimal temperature and pH. | |
| High Levels of Aggregates in Purified Product | Suboptimal buffer conditions (pH, ionic strength). | Screen a range of pH values and salt concentrations in purification buffers. |
| High protein concentration during purification or storage. | Optimize protein concentration during each purification step. Consider formulation development to improve solubility at high concentrations. | |
| Presence of impurities that promote aggregation. | Enhance clearance of host cell proteins and DNA during purification. | |
| Presence of Misfolded or Incompletely Assembled HPN217 | Inefficient polypeptide chain pairing in CHO cells. | Optimize the expression ratios of the different polypeptide chains. |
| Harsh purification conditions (e.g., extreme pH during elution). | Use milder elution conditions in affinity chromatography, such as a pH gradient. | |
| Low Purity After Affinity Chromatography | Co-elution of host cell proteins (HCPs) or product-related impurities. | Optimize wash steps to remove non-specifically bound proteins. Consider a multi-step purification process including ion-exchange and/or size-exclusion chromatography. |
Stability and Formulation
| Observed Issue | Potential Causes | Troubleshooting Suggestions |
| Increased Aggregation During Storage | Suboptimal formulation (pH, excipients). | Perform a formulation screening study to evaluate different buffers, pH levels, and stabilizing excipients (e.g., sugars, amino acids). |
| Inappropriate storage temperature. | Ensure storage at the recommended temperature and minimize temperature fluctuations. | |
| Repeated freeze-thaw cycles. | Aliquot the protein solution to avoid multiple freeze-thaw cycles. | |
| Loss of Biological Activity | Protein degradation or denaturation. | Analyze for proteolytic cleavage or chemical modifications. Optimize formulation to include stabilizers. |
| Formation of soluble aggregates. | Use size-exclusion chromatography with multi-angle light scattering (SEC-MALS) to detect and quantify aggregates. | |
| Precipitation of HPN217 Solution | Protein concentration exceeds solubility in the given buffer. | Determine the solubility limit in the current formulation. Adjust buffer components or protein concentration. |
| pH of the buffer is close to the isoelectric point (pI) of HPN217. | Adjust the buffer pH to be at least one unit away from the pI. |
Experimental Protocols
Protocol 1: Assessment of HPN217 Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregates, and fragments in a purified HPN217 sample.
Methodology:
-
Column: A size-exclusion chromatography column suitable for the molecular weight range of HPN217 (~53 kDa) and its potential aggregates should be used.
-
Mobile Phase: A buffered saline solution (e.g., phosphate-buffered saline, pH 7.4) is typically used. The mobile phase should be optimized to prevent non-specific interactions with the column matrix.
-
Sample Preparation: The HPN217 sample should be diluted to an appropriate concentration within the linear range of the detector using the mobile phase.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector (monitoring at 280 nm) is required.
-
Run Conditions:
-
Flow rate: Typically 0.5-1.0 mL/min.
-
Injection volume: 20-100 µL.
-
Run time: Sufficient to allow for the elution of the monomer and any potential fragments or aggregates.
-
-
Data Analysis: Integrate the peak areas for the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 2: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) of HPN217, which is an indicator of its thermal stability.
Methodology:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Dialyze the HPN217 sample against the formulation buffer to ensure buffer matching between the sample and reference cells. Adjust the protein concentration to a suitable range (typically 0.5-2 mg/mL).
-
DSC Run:
-
Load the HPN217 sample into the sample cell and the matching buffer into the reference cell.
-
Scan a temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
-
Data Analysis: The temperature at which the peak of the unfolding transition occurs is the melting temperature (Tm). A higher Tm indicates greater thermal stability.
Visualizations
Caption: Mechanism of action of HPN217.
Caption: General purification workflow for HPN217.
Caption: Troubleshooting logic for HPN217 stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. Paper: Results from the Completed Dose Escalation Portion of the Phase 1 Study of HPN217, a Half-Life Extended Tri-Specific T Cell Activating Construct (TriTAC®) Targeting B Cell Maturation Antigen (BCMA) for Relapsed/Refractory Multiple Myeloma (MM) [ash.confex.com]
- 6. Paper: HPN217-3001: A Phase 1/2 Open-Label, Multicenter, Dose Escalation and Dose Expansion Study of the Safety, Tolerability, and Pharmacokinetics of HPN217, a Bcma-Targeting T-Cell Engager, in Patients with Relapsed/Refractory Multiple Myeloma [ash.confex.com]
- 7. Harpoon Therapeutics Presents Preclinical Data Supporting Development of HPN217, a New BCMA-Targeting TriTAC, at the 2018 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]
HPN217 Technical Support Center: Troubleshooting Experimental Inconsistencies
This technical support center provides guidance for researchers, scientists, and drug development professionals using HPN217 in their experiments. The following sections address common questions and troubleshooting scenarios to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HPN217?
A1: HPN217 is a tri-specific T-cell activating construct (TriTAC®). It is a recombinant polypeptide with three binding domains: one that targets B-cell maturation antigen (BCMA) on multiple myeloma cells, a second that engages CD3 on T-cells to activate them, and a third that binds to human serum albumin to extend the molecule's half-life.[1][2][3][4] This tri-specific engagement brings T-cells into close proximity with tumor cells, leading to T-cell activation and subsequent lysis of the cancer cells.[4][5]
Q2: What are the typical in vitro applications for HPN217?
A2: HPN217 is primarily evaluated in vitro for its ability to induce T-cell dependent cellular cytotoxicity (TDCC) against BCMA-expressing tumor cells.[4] Common assays include cell viability assays, cytotoxicity assays, and cytokine release assays to measure T-cell activation.[5]
Q3: In which cell lines can I expect to see HPN217 activity?
A3: HPN217 activity is dependent on the expression of BCMA on the target cell line. It has been shown to be effective against the RPMI-8226 multiple myeloma cell line and the Jeko-1 mantle cell lymphoma line, which have relatively low levels of BCMA expression.[4] Efficacy will be proportional to the level of BCMA expression on the target cells.
Q4: What are the known side effects of HPN217 in clinical settings?
A4: In clinical trials, the most common treatment-emergent adverse events include anemia, fatigue, and cytokine release syndrome (CRS).[1][6] CRS is generally observed at lower grades (1 and 2) and primarily occurs with initial dosing.[6][7]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells or between experiments is a common challenge in cell-based assays.[8][9]
Possible Causes and Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique. Visually inspect plates after seeding to confirm even cell distribution.[9]
-
-
Cell Health and Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or are overly confluent can respond differently to treatment.[8]
-
Solution: Use cells in the logarithmic growth phase with a consistent, low passage number. Regularly monitor cell health and morphology.
-
-
HPN217 Solubility and Stability: Precipitation of HPN217 in the culture medium can lead to inconsistent concentrations.
-
Solution: Ensure the stock solution is fully dissolved before diluting it in the culture medium. Prepare fresh dilutions for each experiment and visually inspect for any precipitates.[9]
-
Issue 2: Lower than Expected Potency (High IC50 Value)
If HPN217 is not inducing cytotoxicity at the expected concentrations, consider the following factors.
Possible Causes and Solutions:
-
Suboptimal Effector-to-Target (E:T) Ratio: The ratio of T-cells (effectors) to tumor cells (targets) is critical for observing a potent cytotoxic effect.
-
Solution: Perform an E:T ratio titration to determine the optimal ratio for your specific cell lines. Start with a range of ratios (e.g., 1:1, 5:1, 10:1).
-
-
Low BCMA Expression on Target Cells: The potency of HPN217 is directly correlated with the level of BCMA on the surface of the target cancer cells.
-
Solution: Confirm BCMA expression levels on your target cell line using flow cytometry. If expression is low, consider using a cell line with higher BCMA expression for initial experiments.
-
-
T-Cell Health and Activation Status: The cytotoxic potential of T-cells can vary between donors and with handling.
-
Solution: Use freshly isolated T-cells whenever possible. Ensure proper handling and culture conditions to maintain T-cell viability and function.
-
Data Presentation
The following tables summarize key data for HPN217 from clinical trials.
Table 1: Clinical Efficacy of HPN217 in Relapsed/Refractory Multiple Myeloma
| Dose Level | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Reference |
| 12 mg and 24 mg | 77% | 46% | [1] |
| 12 mg Cohorts | 63% | 53% | [10] |
Table 2: Safety Profile of HPN217 (Step-Dose Regimens)
| Adverse Event | Grade | Incidence | Reference |
| Cytokine Release Syndrome (CRS) | Grade 1 and 2 | 29% | [1][7] |
| Cytokine Release Syndrome (CRS) at 12 mg | Grade 1 and 2 | 16% | [10] |
| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | Any | Not Observed | [1][7] |
Experimental Protocols
Protocol: T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of HPN217.
-
Cell Preparation:
-
Harvest BCMA-positive target tumor cells and peripheral blood mononuclear cells (PBMCs) or isolated T-cells (effectors).
-
Ensure both cell types are viable and in a single-cell suspension.
-
Count cells and adjust concentrations to the desired effector-to-target (E:T) ratio.
-
-
Assay Plating:
-
Plate the target cells in a 96-well flat-bottom plate and allow them to adhere if necessary.
-
Prepare serial dilutions of HPN217 in assay medium.
-
Add the HPN217 dilutions to the wells containing the target cells.
-
Add the effector cells to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for 48-72 hours.
-
-
Data Acquisition:
-
Assess cell viability using a suitable method, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).[11]
-
Include appropriate controls: target cells alone, target cells with effector cells (no HPN217), and effector cells alone.
-
-
Data Analysis:
-
Normalize the data to the "target cells with effector cells" control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Visualizations
Below are diagrams illustrating key concepts related to HPN217 experiments.
Caption: Mechanism of action for HPN217.
Caption: Experimental workflow for a TDCC assay.
Caption: Troubleshooting decision tree for HPN217 experiments.
References
- 1. onclive.com [onclive.com]
- 2. Facebook [cancer.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Paper: HPN217-3001: A Phase 1/2 Open-Label, Multicenter, Dose Escalation and Dose Expansion Study of the Safety, Tolerability, and Pharmacokinetics of HPN217, a Bcma-Targeting T-Cell Engager, in Patients with Relapsed/Refractory Multiple Myeloma [ash.confex.com]
- 6. ashpublications.org [ashpublications.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 9. benchchem.com [benchchem.com]
- 10. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data [globenewswire.com]
- 11. aacrjournals.org [aacrjournals.org]
HPN217 (TNB-486) Efficacy Enhancement: A Technical Support Resource
Welcome to the technical support center for HPN217 (TNB-486), a Tri-specific T-cell Activating Construct (TriTAC®) targeting B-cell Maturation Antigen (BCMA) for the treatment of relapsed/refractory multiple myeloma (RRMM). This guide provides researchers, scientists, and drug development professionals with in-depth FAQs, troubleshooting advice, and detailed experimental protocols to optimize the efficacy of HPN217 in preclinical and translational research settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HPN217?
HPN217 is a trispecific T-cell engager designed to redirect a patient's own T-cells to kill multiple myeloma cells. It comprises three binding domains: one targets BCMA on myeloma cells, a second targets CD3ε on T-cells to activate them, and a third binds to human serum albumin to extend the molecule's half-life in circulation.[1][2][3][4][5][6] This tri-specific design facilitates the formation of an immunological synapse between the T-cell and the myeloma cell, leading to T-cell activation and potent, targeted tumor cell lysis.[2][3][7]
Q2: What are the known mechanisms of resistance to BCMA-targeted therapies like HPN217?
Resistance to BCMA-targeted therapies is multifactorial and can be broadly categorized as tumor-intrinsic or tumor-extrinsic.
-
Tumor-Intrinsic Mechanisms: The most common mechanism is the loss or downregulation of the BCMA target antigen on the surface of myeloma cells.[7][8] This can occur through genetic alterations such as biallelic deletion or mutations in the TNFRSF17 gene, which encodes for BCMA.[9]
-
Tumor-Extrinsic Mechanisms: These factors relate to the T-cells and the tumor microenvironment. They include:
-
T-cell Exhaustion: Chronic stimulation of T-cells by the engager can lead to a dysfunctional or "exhausted" state, characterized by poor proliferative capacity and reduced cytotoxic function.[2][9]
-
Immunosuppressive Tumor Microenvironment: Myeloma cells can create a microenvironment that suppresses T-cell activity through various mechanisms, including the presence of regulatory T-cells (Tregs) and myeloid-derived suppressor cells.[2][3]
-
Soluble BCMA (sBCMA): The extracellular domain of BCMA can be cleaved from the cell surface by an enzyme called γ-secretase and released into the bloodstream.[8][10] High levels of sBCMA can act as a decoy or "sink," binding to HPN217 and preventing it from reaching the myeloma cells.[9][10][11]
-
Q3: What are the leading strategies to enhance the efficacy of HPN217?
A primary strategy supported by preclinical data is the combination of HPN217 with a γ-secretase inhibitor (GSI) .[10][11][12][13] GSIs block the shedding of BCMA from the myeloma cell surface, which has a dual benefit:
-
It increases the density of BCMA on the tumor cell surface, providing more targets for HPN217.[10]
-
It reduces the concentration of soluble BCMA in the microenvironment, mitigating the "sink" effect.[10][11]
Preclinical studies have shown that GSI treatment can lead to a 3- to 7-fold increase in BCMA expression on myeloma cells and enhance the potency of HPN217 by up to 3.5-fold.[10] Another emerging strategy is the development of dual-targeting or trispecific antibodies that engage a second tumor antigen (like GPRC5D) in addition to BCMA, which could overcome resistance from BCMA antigen loss.[7][8]
Data Presentation
Table 1: Clinical Efficacy and Safety of HPN217 in RRMM (Phase 1, NCT04184050)
This table summarizes key clinical data from the dose escalation and expansion portions of the Phase 1 trial for HPN217 in heavily pretreated RRMM patients.
| Parameter | Dose Cohorts | Result | Citation(s) |
| Overall Response Rate (ORR) | Higher Doses (12 mg & 24 mg) | 77% (10/13) | [14][15] |
| 12 mg Target Dose (RP2D) | 63% (12/19) | [16] | |
| Depth of Response | 12 mg & 24 mg Cohorts (VGPR or better) | 73% of responders (16/22) | [5][6] |
| 12 mg Target Dose (VGPR or better) | 53% of patients (10/19) | [16] | |
| Durability | Median time on treatment for responders | 40 weeks (range 8.3-114 wks) | [5][6] |
| Cytokine Release Syndrome (CRS) | Higher Step-Dose Regimens | 29% (All Grade 1-2) | [14][15] |
| 12 mg Target Dose | 16% | [16] | |
| Neurotoxicity (ICANS) | All Step-Dose Cohorts | No ICANS events observed | [14][15] |
| Minimal Residual Disease (MRD) | Evaluated Responders | All 3 evaluated were MRD negative | [14][15] |
VGPR: Very Good Partial Response; RP2D: Recommended Phase 2 Dose.
Table 2: Preclinical Enhancement of HPN217 with a γ-Secretase Inhibitor (GSI)
This table presents preclinical data demonstrating the synergistic effect of combining HPN217 with a GSI.
| Experimental Readout | Condition | Result | Citation(s) |
| BCMA Surface Expression | GSI Treatment on MM Cell Lines | 3- to 7-fold increase | [10] |
| HPN217 In Vitro Potency (TDCC Assay) | HPN217 + GSI vs. HPN217 alone | Up to 3.5-fold increase in potency | [10] |
| In Vivo Survival (Xenograft Model) | HPN217 + GSI vs. Monotherapy | Significant increase in median survival (43 days vs. 26 days) | [10] |
Troubleshooting Guides
Issue 1: High Variability or Low Potency in T-Cell Dependent Cellular Cytotoxicity (TDCC) Assays
-
Question: My TDCC assay results are inconsistent, or the calculated EC50 for HPN217 is higher than expected. What should I check?
| Potential Cause | Troubleshooting Step | Rationale |
| Variable BCMA Expression | Quantify BCMA on target cells via flow cytometry before each experiment. Use cell lines with stable, high BCMA expression or patient samples with known BCMA status. | The level of target antigen expression is critical for T-cell engager potency. Low or variable expression will lead to inconsistent results.[17][18] |
| Poor T-Cell Health/Function | Use freshly isolated PBMCs from healthy donors. Ensure high viability (>95%) post-thawing if using cryopreserved cells. Avoid using T-cells from late passages if cultured. | The efficacy of HPN217 is entirely dependent on the health and killing capacity of the effector T-cells. |
| Suboptimal E:T Ratio | Perform a titration experiment to determine the optimal effector-to-target (E:T) ratio. Start with a range (e.g., 10:1, 5:1, 1:1). | A ratio that is too low may not yield a full killing curve, while a ratio that is too high can cause non-specific killing and mask the true potency.[19] |
| Presence of Soluble BCMA | If using patient samples or certain cell lines, measure sBCMA in the culture supernatant. Consider adding a GSI to the culture to block shedding. | sBCMA can neutralize HPN217, leading to reduced apparent potency.[9][10][11] |
| Assay Incubation Time | Run a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal incubation period for maximal specific lysis. | Killing kinetics can vary. Insufficient time may result in incomplete lysis, while excessive time can lead to T-cell exhaustion or non-specific cell death.[20] |
Issue 2: High Background Cytokine Release in Negative Controls
-
Question: I'm observing significant levels of IFN-γ and TNF-α in my co-cultures even without HPN217. What is causing this?
| Potential Cause | Troubleshooting Step | Rationale |
| PBMC Donor Variability | Screen multiple healthy donors. Some donors may have pre-activated T-cells that produce cytokines more readily. | Baseline immune activation status can differ significantly between individuals. |
| Endotoxin (B1171834) Contamination | Use endotoxin-free reagents and plastics. Test all media and supplements for endotoxin levels. | Endotoxins (LPS) are potent activators of monocytes within the PBMC population, leading to cytokine release that is independent of T-cell engagement. |
| Non-Specific T-Cell Activation | Ensure target cells are thoroughly washed to remove any potential stimulants from their culture medium before co-culture. | Contaminants or stress factors from the target cell culture could non-specifically activate T-cells. |
| High Cell Density | Optimize cell seeding density. Overcrowding can stress cells and lead to baseline activation and cytokine production. | Cellular stress can be a confounding factor in in-vitro immune assays.[21] |
Experimental Protocols & Visualizations
Protocol 1: T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol outlines a method to measure the potency of HPN217 by quantifying the lysis of BCMA-positive target cells.
-
Preparation of Target Cells:
-
Culture BCMA-positive multiple myeloma cells (e.g., RPMI-8226, MM.1S) under standard conditions.
-
On the day of the assay, harvest cells, wash with assay medium (e.g., RPMI + 10% FBS), and adjust to a concentration of 2x10^5 cells/mL.
-
Plate 50 µL (10,000 cells) into each well of a 96-well flat-bottom plate.
-
-
Preparation of Effector Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using a density gradient (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs and resuspend in assay medium.
-
Adjust cell concentration to 2x10^6 cells/mL for a 10:1 E:T ratio.
-
-
Assay Setup:
-
Prepare serial dilutions of HPN217 in assay medium.
-
Add 50 µL of the HPN217 dilutions to the wells containing target cells.
-
Add 100 µL of the PBMC suspension (100,000 cells) to each well.
-
Controls: Include wells with target cells only (spontaneous death), target cells + T-cells without HPN217 (background killing), and target cells lysed with detergent (maximum killing).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
Data Acquisition:
-
Quantify cell viability using a method such as a luminescence-based ATP assay (e.g., CellTiter-Glo®) or a fluorescence-based method.
-
Alternatively, for flow cytometry readout, stain cells with viability dyes (e.g., 7-AAD) and antibodies against a target cell marker to specifically identify and quantify dead target cells.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each HPN217 concentration using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Plot the % Specific Lysis against the log of HPN217 concentration and fit a four-parameter logistic curve to determine the EC50.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanisms of resistance against T-cell engaging bispecific antibodies in multiple myeloma: implications for novel treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance Mechanisms to BCMA Targeting Bispecific Antibodies and CAR T-Cell Therapies in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harpoon Therapeutics Presents Interim Clinical Data from its Ongoing Phase 1/2 Study and New Preclinical Results for BCMA-targeting TriTAC® HPN217 at the 63rd ASH Annual Meeting and Exposition - BioSpace [biospace.com]
- 5. citedrive.com [citedrive.com]
- 6. Paper: Results from the Completed Dose Escalation Portion of the Phase 1 Study of HPN217, a Half-Life Extended Tri-Specific T Cell Activating Construct (TriTAC®) Targeting B Cell Maturation Antigen (BCMA) for Relapsed/Refractory Multiple Myeloma (MM) [ash.confex.com]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. tandfonline.com [tandfonline.com]
- 13. T-Cell Engagers In Multiple Myeloma: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data [globenewswire.com]
- 17. Quantification of B-cell maturation antigen, a target for novel chimeric antigen receptor T-cell therapy in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: HPN217 and the Tumor Microenvironment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of the tumor microenvironment (TME) on the activity of HPN217, a tri-specific T-cell activating construct targeting B-cell maturation antigen (BCMA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HPN217?
HPN217 is a tri-specific T-cell activating construct (TriTAC®) that engages three targets:
-
BCMA: A protein highly expressed on the surface of multiple myeloma cells.[1][2]
-
CD3: A component of the T-cell receptor complex on T-cells.[1][2]
-
Human Serum Albumin (HSA): This binding extends the half-life of HPN217 in circulation.[1][2]
By simultaneously binding to a myeloma cell and a T-cell, HPN217 brings them into close proximity, leading to T-cell activation and subsequent killing of the cancer cell.[2][3]
Q2: What is the rationale for investigating the impact of the tumor microenvironment on HPN217 activity?
The tumor microenvironment (TME) in multiple myeloma is a complex ecosystem of non-cancerous cells and extracellular components that can significantly influence the efficacy of immunotherapies.[4][5] Factors within the TME, such as immunosuppressive cells (e.g., regulatory T-cells, myeloid-derived suppressor cells), soluble factors (e.g., cytokines, growth factors), and the extracellular matrix, can either support or hinder the anti-tumor immune response mediated by HPN217.[4][6] Understanding these interactions is crucial for optimizing therapeutic strategies and overcoming potential resistance mechanisms.
Q3: What are some known factors within the TME that can affect HPN217 efficacy?
Preclinical and clinical studies have identified several factors that can modulate the activity of BCMA-targeting T-cell engagers like HPN217:
-
BCMA Target Expression: The density of BCMA on the surface of myeloma cells is a critical determinant of HPN217 efficacy.[7] Lower BCMA expression may lead to reduced T-cell engagement and tumor cell lysis.
-
Soluble BCMA (sBCMA): The presence of sBCMA in the TME can compete with membrane-bound BCMA for binding to HPN217, potentially reducing its effectiveness.[7]
-
T-cell Fitness: The baseline activation state and functionality of a patient's T-cells can impact their ability to be engaged and activated by HPN217. T-cell exhaustion, characterized by the expression of inhibitory receptors like PD-1 and LAG-3, can impair the anti-tumor response.[4][6]
-
Immunosuppressive Cell Populations: Cells such as regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME can dampen T-cell activation and proliferation, thereby hindering HPN217-mediated cytotoxicity.[4]
Q4: Have there been studies on HPN217's activity in a simulated tumor microenvironment?
Yes, preclinical studies have utilized a patient-derived 3D-culture system (3DTEB) to mimic the bone marrow microenvironment. In this system, HPN217 was shown to effectively mediate the killing of primary multiple myeloma cells in the presence of autologous T-cells.[7]
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro and preclinical experiments investigating the impact of the TME on HPN217 activity.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced HPN217-mediated cytotoxicity in co-culture assays with stromal cells. | 1. Stromal cells may be secreting immunosuppressive cytokines (e.g., TGF-β, IL-10).2. Stromal cells may be upregulating inhibitory ligands (e.g., PD-L1) on their surface or on tumor cells, leading to T-cell exhaustion.3. Competition for nutrients or growth factors between stromal and immune cells. | 1. Analyze the supernatant from your co-cultures for the presence of immunosuppressive cytokines using ELISA or multiplex bead arrays.2. Perform flow cytometry to assess the expression of inhibitory receptors (e.g., PD-1, TIM-3, LAG-3) on T-cells and their corresponding ligands on stromal and tumor cells.3. Consider using conditioned media from stromal cell cultures to treat T-cell/tumor cell co-cultures to isolate the effect of soluble factors.4. Optimize the cell seeding densities and media composition in your co-culture experiments. |
| High variability in T-cell activation markers (e.g., CD69, CD25) across replicate experiments. | 1. Inconsistent T-cell to target cell ratios.2. Variability in the health and activation state of donor T-cells.3. Inconsistent concentrations of HPN217 or other reagents. | 1. Ensure accurate cell counting and consistent plating of T-cells and target cells.2. Use T-cells from the same donor for a set of experiments and consider pre-screening donors for T-cell viability and baseline activation.3. Prepare fresh dilutions of HPN217 for each experiment and ensure all reagents are within their expiration dates and stored correctly. |
| No significant difference in HPN217 activity in the presence of a specific TME component. | 1. The chosen concentration of the TME component may be too low to elicit a biological effect.2. The experimental endpoint may not be sensitive enough to detect subtle changes.3. The specific TME component may not have a direct impact on the HPN217 mechanism of action. | 1. Perform a dose-response experiment to determine the optimal concentration of the TME component.2. Consider using multiple assays to assess HPN217 activity, such as a combination of cytotoxicity assays, T-cell proliferation assays, and cytokine release assays.3. Review the literature to confirm the expected biological role of the TME component in immune modulation. |
| Unexpected T-cell activation in negative control groups (without HPN217). | 1. Contamination of cell cultures with mitogens or other activating substances.2. Non-specific binding of antibodies used for analysis.3. Alloreactivity between donor T-cells and target cells. | 1. Maintain sterile cell culture techniques and test all reagents for endotoxin (B1171834) contamination.2. Include appropriate isotype controls for all flow cytometry experiments.3. If using T-cells and target cells from different donors, consider using an autologous system or cell lines with matched HLA types. |
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical and clinical studies of HPN217.
| Parameter | Value | Context | Source |
| Binding Affinity (EC50) | 0.05 to 0.7 nM | In vitro T-cell dependent cellular cytotoxicity (TDCC) assays. | [8] |
| Overall Response Rate (ORR) | 63% | Phase 1 trial in relapsed/refractory multiple myeloma (RRMM) patients at the 12 mg recommended Phase 2 dose (RP2D). | [9] |
| Very Good Partial Response (VGPR) or better | 53% | Phase 1 trial in RRMM patients at the 12 mg RP2D. | [9] |
| Cytokine Release Syndrome (CRS) Rate | 16% (all Grade 1-2) | Phase 1 trial in RRMM patients at the 12 mg RP2D. | [9] |
| Impact of Soluble BCMA (sBCMA) | 4 to 28-fold increase in EC50 | In vitro TDCC assays with the addition of 6.25 to 100 nM recombinant sBCMA. | [7] |
| Impact of Dexamethasone | ≤3-fold increase in EC50 | In vitro TDCC assays with the highest concentrations of dexamethasone. | [7] |
Experimental Protocols
In Vitro T-cell Dependent Cellular Cytotoxicity (TDCC) Assay to Evaluate the Impact of Stromal Cells
Objective: To determine the effect of bone marrow stromal cells on the ability of HPN217 to mediate T-cell killing of multiple myeloma cells.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S, RPMI-8226) expressing BCMA.
-
Bone marrow stromal cell line (e.g., HS-5).
-
Human Pan T-cells isolated from healthy donor peripheral blood mononuclear cells (PBMCs).
-
HPN217.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cytotoxicity detection kit (e.g., LDH release assay or a fluorescent live/dead cell stain).
-
96-well flat-bottom culture plates.
Methodology:
-
Plate Stromal Cells: Seed bone marrow stromal cells in a 96-well plate and allow them to adhere and form a confluent monolayer overnight.
-
Prepare Target and Effector Cells:
-
Label the multiple myeloma target cells with a fluorescent dye (e.g., Calcein AM) for visualization, if using a fluorescence-based killing assay.
-
Isolate Pan T-cells from healthy donor PBMCs.
-
-
Co-culture Setup:
-
Carefully remove the medium from the stromal cell monolayer.
-
Add the labeled multiple myeloma target cells to the wells containing the stromal cells.
-
Add the T-cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Add serial dilutions of HPN217 to the appropriate wells. Include a no-HPN217 control.
-
-
Incubation: Incubate the co-culture plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assessment of Cytotoxicity:
-
LDH Release Assay: Collect the supernatant and measure LDH release according to the manufacturer's instructions.
-
Fluorescence-based Assay: Image the wells using a fluorescence microscope or plate reader to quantify the number of live (fluorescently labeled) target cells.
-
-
Data Analysis: Calculate the percentage of specific lysis for each HPN217 concentration in the presence and absence of stromal cells.
Flow Cytometry Assay for T-cell Activation Markers
Objective: To assess the impact of the tumor microenvironment on HPN217-mediated T-cell activation.
Materials:
-
Co-culture setup as described in the TDCC assay.
-
Fluorescently labeled antibodies against human T-cell activation markers (e.g., CD69-FITC, CD25-PE, PD-1-APC).
-
Flow cytometer.
-
FACS buffer (PBS with 2% FBS).
Methodology:
-
Set up Co-cultures: Prepare co-cultures of T-cells, multiple myeloma cells, and stromal cells (or conditioned media) with and without HPN217 as described previously.
-
Incubate: Incubate the cells for a shorter duration suitable for detecting early activation markers (e.g., 6-24 hours).
-
Harvest Cells: Gently harvest the non-adherent cells (T-cells and some myeloma cells) from the wells.
-
Stain for Surface Markers:
-
Wash the harvested cells with FACS buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25, PD-1) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Acquire Data: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the T-cell populations (e.g., CD3+CD4+ and CD3+CD8+) and quantify the percentage of cells expressing activation markers in each experimental condition.
Visualizations
HPN217 Mechanism of Action
Caption: HPN217 simultaneously binds BCMA on myeloma cells and CD3 on T-cells, leading to T-cell activation and tumor cell lysis.
Experimental Workflow for Investigating TME Impact
Caption: A logical workflow for investigating the impact of a tumor microenvironment component on HPN217 activity in vitro.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. onclive.com [onclive.com]
- 3. Paper: HPN217-3001: A Phase 1/2 Open-Label, Multicenter, Dose Escalation and Dose Expansion Study of the Safety, Tolerability, and Pharmacokinetics of HPN217, a Bcma-Targeting T-Cell Engager, in Patients with Relapsed/Refractory Multiple Myeloma [ash.confex.com]
- 4. Current use of bispecific antibodies to treat multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adaptive Mechanisms of Tumor Therapy Resistance Driven by Tumor Microenvironment [frontiersin.org]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]
- 9. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data in Relapsed/Refractory Multiple Myeloma (RRMM) at ASH 2023 and Announces Selection of Recommended Phase 2 Dose (RP2D) - BioSpace [biospace.com]
HPN217 Potency Testing Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the refinement of assays for HPN217 potency testing. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is HPN217 and what is its mechanism of action?
HPN217 is a tri-specific T-cell activating construct (TriTAC®) designed for the treatment of multiple myeloma.[1][2][3][4][5][6] It is a recombinant polypeptide with three binding domains: one that targets B-cell maturation antigen (BCMA) on multiple myeloma cells, one that engages CD3 on T-cells, and one that binds to human serum albumin (HSA) to extend its half-life.[1][3][4][5][6] By simultaneously binding to a cancer cell and a T-cell, HPN217 redirects the patient's own T-cells to kill the tumor cells.[7]
Q2: What is the primary in vitro potency assay for HPN217?
The primary in vitro potency assay for HPN217 is a T-cell dependent cellular cytotoxicity (TDCC) assay.[1][8] This assay measures the ability of HPN217 to mediate the killing of BCMA-expressing target cells by T-cells in a dose-dependent manner.[1][8]
Q3: What are the key readouts of an HPN217 TDCC assay?
The key readouts include:
-
Target cell cytotoxicity: Quantifies the percentage of target cell lysis.
-
EC50 value: The concentration of HPN217 that induces 50% of the maximum cytotoxic response. Preclinical studies have shown HPN217 to have EC50 values ranging from 0.05 to 0.7 nM.[1][8]
-
T-cell activation: Measured by the upregulation of activation markers such as CD25 and CD69 on T-cells.[1]
-
Cytokine release: Measurement of cytokines like IFNγ and TNFα released by activated T-cells.[1]
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in "No HPN217" Control Wells
| Potential Cause | Recommended Solution |
| Poor health of target cells | Ensure target cells are in the logarithmic growth phase and have high viability (>95%) before plating. Avoid over-confluency. |
| Effector T-cell alloreactivity | Use T-cells from a healthy, screened donor. If using patient-derived T-cells, be aware of potential alloreactivity. |
| Contamination (e.g., Mycoplasma) | Regularly test cell lines for Mycoplasma contamination, as it can affect T-cell responses. |
| Non-specific T-cell activation | Ensure T-cells are not overly stimulated during isolation and handling. Use freshly isolated or properly cryopreserved T-cells. |
Issue 2: Low Potency (High EC50 Value) or No Cytotoxicity Observed
| Potential Cause | Recommended Solution |
| Low BCMA expression on target cells | Confirm BCMA expression levels on target cells using flow cytometry. The anti-tumor efficacy of HPN217 is strongly correlated with BCMA expression.[9] |
| Suboptimal Effector-to-Target (E:T) ratio | Optimize the E:T ratio. A common starting point is 10:1. Titrate the ratio to find the optimal window for your specific cell lines. |
| Poor T-cell health or function | Assess the viability and activation potential of your effector T-cells. Use a positive control, such as phytohemagglutinin (PHA), to confirm T-cell functionality. |
| Presence of inhibitory factors | Soluble BCMA (sBCMA) can act as a decoy and inhibit HPN217 activity.[9] Consider using a cell line with low sBCMA shedding or washing cells before the assay. Dexamethasone can also have a suppressive effect, though it may be limited.[9] |
| Incorrect assay setup | Verify cell numbers, HPN217 dilutions, and incubation times. Ensure all reagents are properly prepared and within their expiration dates. |
Issue 3: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent cell plating | Ensure homogenous cell suspension before and during plating. Use calibrated pipettes and proper pipetting techniques to minimize well-to-well variability. |
| Edge effects in the assay plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Clumping of cells | Gently pipette to break up cell clumps before plating. Cell strainers can be used if necessary. |
| Inadequate mixing of reagents | Ensure thorough but gentle mixing of HPN217 and cells in each well. |
Data Presentation
Table 1: HPN217 In Vitro Potency (TDCC Assay)
| Target Cell Line | Effector Cells | E:T Ratio | EC50 (nM) | Cytotoxicity Measurement Method |
| H929 (BCMA+) | Healthy Donor T-cells | 10:1 | 0.05 - 0.7 | Luminescence (CellTiter-Glo®) |
| RPMI-8226 (BCMA+) | Healthy Donor T-cells | 10:1 | 0.05 - 0.7 | Flow Cytometry |
| U266 (BCMA+) | Healthy Donor T-cells | 10:1 | 0.05 - 0.7 | LDH Release |
| BCMA-negative cell line | Healthy Donor T-cells | 10:1 | No activity | Not Applicable |
Note: The EC50 values are a representative range based on preclinical data.[1][8] Actual values may vary depending on specific experimental conditions.
Table 2: Factors Influencing HPN217 Potency in TDCC Assays
| Factor | Observation | Implication for Assay Refinement | Reference |
| Soluble BCMA (sBCMA) | Addition of recombinant BCMA increased the EC50 of HPN217 by 4 to 28-fold. | Minimize sBCMA in the assay by using low-shedding cell lines or washing cells. | [9] |
| Dexamethasone | High concentrations caused a ≤3-fold increase in the EC50 of HPN217. | Be aware of potential interference if testing in the presence of dexamethasone. | [9] |
| BCMA Expression Level | Anti-tumor efficacy of HPN217 strongly correlated with BCMA expression on MM cells (R²=0.99). | Characterize and maintain consistent BCMA expression on target cells. | [9] |
Experimental Protocols
Detailed Methodology for T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol outlines a general procedure for assessing HPN217-mediated cytotoxicity. Optimization of cell lines, E:T ratios, and incubation times is recommended.
1. Materials:
-
Target Cells: BCMA-positive multiple myeloma cell lines (e.g., H929, RPMI-8226, U266).
-
Effector Cells: Human T-cells isolated from healthy donor peripheral blood mononuclear cells (PBMCs).
-
HPN217: Serial dilutions of HPN217 in assay medium.
-
Assay Medium: RPMI-1640 supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.
-
Assay Plates: 96-well flat-bottom tissue culture plates.
-
Cytotoxicity Detection Reagent: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, LDH Cytotoxicity Assay Kit, or fluorescent dyes for flow cytometry).
2. Cell Preparation:
-
Culture target cells to maintain them in the logarithmic growth phase. On the day of the assay, harvest, wash, and resuspend cells in assay medium at the desired concentration.
-
Isolate T-cells from PBMCs using a pan-T-cell isolation kit. Assess viability and resuspend in assay medium.
3. Assay Procedure:
-
Plate Target Cells: Seed target cells into a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of assay medium.
-
Prepare HPN217 Dilutions: Prepare a 2X serial dilution of HPN217 in assay medium.
-
Add HPN217: Add 50 µL of the HPN217 dilutions to the appropriate wells. Include a "no HPN217" control.
-
Add Effector Cells: Add 100 µL of effector T-cells to achieve the desired E:T ratio (e.g., 10:1, resulting in 1 x 10^5 T-cells/well).
-
Controls:
-
Target cells only (for maximum signal/spontaneous death).
-
Target cells with a lysis agent (for minimum signal/maximum killing).
-
Effector cells only.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
4. Cytotoxicity Measurement:
-
Luminescence-based (e.g., CellTiter-Glo®): Follow the manufacturer's protocol. Briefly, add the reagent to each well, incubate, and read the luminescence on a plate reader.
-
LDH Release: Follow the manufacturer's protocol. Briefly, transfer a portion of the supernatant to a new plate, add the LDH reaction mixture, and measure the absorbance.
-
Flow Cytometry-based: Stain cells with a viability dye (e.g., 7-AAD or Propidium Iodide) and a fluorescent cell tracer for the target cells. Analyze the percentage of dead target cells by flow cytometry.
5. Data Analysis:
-
Calculate the percentage of specific cytotoxicity for each HPN217 concentration.
-
Plot the percentage of specific cytotoxicity against the log of the HPN217 concentration.
-
Determine the EC50 value using a non-linear regression analysis (four-parameter logistic curve fit).
Mandatory Visualization
Caption: HPN217 Mechanism of Action
References
- 1. BiTE® T cell-dependent cellular cytotoxicity (TDCC) assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data in Relapsed/Refractory Multiple Myeloma (RRMM) at ASH 2023 and Announces Selection of Recommended Phase 2 Dose (RP2D) - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming limitations of in vitro models for HPN217
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the limitations of in vitro models for HPN2217, a B-cell maturation antigen (BCMA)-targeting T-cell engager.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is HPN217 and what is its mechanism of action?
HPN217 is a tri-specific T-cell activating construct (TriTAC) designed for the treatment of multiple myeloma.[1] It works by engaging three targets:
-
BCMA: A protein highly expressed on the surface of multiple myeloma cells.[1]
-
CD3: A component of the T-cell receptor complex, which activates T-cells to kill cancer cells.[1]
-
Human Serum Albumin (HSA): This binding extends the half-life of HPN217 in the body.[1]
By bringing T-cells and myeloma cells into close proximity, HPN217 facilitates T-cell-mediated killing of the cancer cells.[1]
Q2: What are the common limitations of traditional 2D in vitro models for evaluating HPN217?
Traditional 2D cell culture models, while useful for initial high-throughput screening, have several limitations when assessing a T-cell engager like HPN217:
-
Lack of Physiological Relevance: 2D cultures do not accurately represent the complex tumor microenvironment (TME) of multiple myeloma, which includes various cell types and extracellular matrix (ECM) components that can influence drug efficacy.
-
Altered Cell Behavior: Cells grown in a monolayer can exhibit different gene expression and signaling pathways compared to cells in a three-dimensional space.
-
Poor Predictability: Results from 2D assays often do not translate well to in vivo outcomes, leading to a high failure rate in clinical trials.
Q3: What are the advantages of using advanced 3D in vitro models for HPN217 research?
Advanced 3D in vitro models, such as spheroids and organoids, offer a more physiologically relevant environment for studying HPN217:
-
Better Mimicry of the TME: 3D models can recapitulate the cell-cell and cell-ECM interactions found in the bone marrow niche of multiple myeloma.[3]
-
Improved Prediction of In Vivo Efficacy: The more complex and representative nature of 3D models can lead to more accurate predictions of how HPN217 will perform in patients.
-
Evaluation of Drug Penetration: 3D models allow for the assessment of HPN217's ability to penetrate solid tumor structures.
Q4: What are some key considerations when co-culturing T-cells with tumor spheroids/organoids?
Maintaining the viability and function of both immune cells and tumor cells in a co-culture system is crucial. Key considerations include:
-
Culture Media Composition: The media must support the growth and function of both cell types. This may require supplementation with specific cytokines and growth factors.[4]
-
Effector-to-Target (E:T) Ratio: The ratio of T-cells to tumor cells will significantly impact the outcome of the experiment and needs to be optimized.
-
Assay Duration: Long-term co-cultures can be challenging due to nutrient depletion and waste accumulation. Perfusion systems in microfluidic devices can help address this.[5]
Troubleshooting Guides
Issue 1: High variability in spheroid/organoid size and formation.
Question: My tumor spheroids/organoids are not uniform in size, leading to inconsistent results in my HPN217 cytotoxicity assays. What can I do?
Answer:
| Potential Cause | Troubleshooting Step |
| Inconsistent initial cell seeding density | Ensure a homogenous single-cell suspension before seeding. Use automated cell counters for accurate cell quantification. |
| Cell clumping | Gently triturate the cell suspension before seeding to break up clumps. Consider using a cell strainer. |
| Suboptimal culture vessel | Use ultra-low attachment (ULA) plates with U-shaped bottoms to promote the formation of single, centrally located spheroids. |
| Inadequate centrifugation | After seeding, a brief, low-speed centrifugation can help aggregate cells at the bottom of the well. |
Issue 2: Poor T-cell viability and function in co-culture with 3D models.
Question: My T-cells are not effectively killing the tumor spheroids/organoids, and their viability decreases significantly over time. How can I improve this?
Answer:
| Potential Cause | Troubleshooting Step |
| Suboptimal culture medium | Supplement the co-culture medium with cytokines that support T-cell survival and function, such as IL-2, IL-7, and IL-15.[4] |
| T-cell exhaustion | Monitor T-cells for the expression of exhaustion markers (e.g., PD-1, TIM-3). Consider using a lower initial E:T ratio or replenishing with fresh T-cells during the assay. |
| Nutrient depletion and waste accumulation | Perform partial media changes during the co-culture period. For longer-term experiments, consider using a perfusion-based microfluidic system.[5] |
| Suppressive tumor microenvironment | Analyze the cytokine profile of the co-culture supernatant for the presence of immunosuppressive factors (e.g., TGF-β, IL-10). |
Issue 3: Difficulty in assessing HPN217-mediated cytotoxicity in 3D models.
Question: I am finding it challenging to accurately quantify T-cell-mediated killing of my 3D tumor models. What methods can I use?
Answer:
| Method | Description | Considerations |
| Live/Dead Imaging | Use fluorescent dyes (e.g., Calcein-AM for live cells, Propidium Iodide or Ethidium Homodimer-1 for dead cells) and automated imaging to visualize and quantify cell death over time. | Ensure the dyes can penetrate the spheroid/organoid. |
| ATP-based Viability Assays | Lyse the 3D structures and measure the ATP content, which correlates with the number of viable cells. | Optimization is needed to ensure complete lysis of the spheroid/organoid. |
| Flow Cytometry | Dissociate the spheroids/organoids into single cells and use flow cytometry to quantify the percentage of live and dead tumor cells (e.g., using a viability dye and a tumor-specific marker).[6] | The dissociation process can affect cell viability and should be optimized. |
| Real-time Impedance-based Assays | Monitor changes in electrical impedance as tumor cells are killed, providing real-time kinetic data. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Generation of Multiple Myeloma Spheroids
This protocol describes the generation of uniform multiple myeloma spheroids for co-culture experiments.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S, RPMI 8226)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Automated cell counter or hemocytometer
Procedure:
-
Culture multiple myeloma cells in a T-flask to the desired confluence.
-
Harvest the cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellet in a small volume of complete medium and create a single-cell suspension by gentle pipetting.
-
Count the cells and determine the viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C and 5% CO2. Spheroids should form within 24-72 hours.
Protocol 2: T-cell Killing Assay with 3D Spheroids
This protocol outlines a method for assessing the cytotoxic activity of T-cells in the presence of HPN217 against multiple myeloma spheroids.
Materials:
-
Pre-formed multiple myeloma spheroids
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
HPN217
-
Co-culture medium (e.g., RPMI-1640 with 10% FBS and IL-2)
-
Live/Dead imaging reagents (e.g., Calcein-AM and Propidium Iodide)
-
Automated fluorescence microscope or high-content imaging system
Procedure:
-
Prepare multiple myeloma spheroids as described in Protocol 1.
-
Isolate T-cells from healthy donor PBMCs.
-
On the day of the assay, prepare a serial dilution of HPN217 in co-culture medium.
-
Add the desired number of T-cells to the wells containing the spheroids at an optimized E:T ratio.
-
Add the different concentrations of HPN217 to the respective wells. Include appropriate controls (spheroids alone, spheroids with T-cells but no HPN217).
-
Add the Live/Dead imaging reagents to the wells.
-
Place the plate in an automated imaging system and acquire images at regular intervals (e.g., every 2-4 hours) for the duration of the experiment (e.g., 72 hours).
-
Analyze the images to quantify the area of live (green) and dead (red) cells within the spheroids over time.
Quantitative Data Summary
| Parameter | 2D Co-culture | 3D Spheroid Co-culture | Patient-Derived Organoid Co-culture | Reference |
| Cell-Cell Interaction | Limited to periphery | Moderate, includes cell-cell adhesion | High, includes stromal and immune cell interactions | [1][3] |
| ECM Interaction | Minimal | Present (cell-secreted) | More complex, can be supplemented with Matrigel | [7] |
| Drug Penetration Assessment | Not applicable | Possible | Possible and more relevant | |
| Predictive Value for In Vivo Efficacy | Low | Moderate | High | [8] |
| Throughput | High | Medium | Low |
Visualizations
Caption: Mechanism of action of HPN217.
Caption: Troubleshooting workflow for HPN217 in vitro assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Microfluidic devices: The application in TME modeling and the potential in immunotherapy optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Organoid and 3-Dimensional Models in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. news-medical.net [news-medical.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: HPN217 vs. CAR-T Therapy for Multiple Myeloma
For researchers and drug development professionals navigating the evolving landscape of multiple myeloma therapeutics, this guide provides a detailed, data-driven comparison of two promising immunotherapies: HPN217 and Chimeric Antigen Receptor (CAR)-T cell therapy. Both leverage the immune system to target the B-cell maturation antigen (BCMA), a protein highly expressed on myeloma cells, but differ significantly in their structure, mechanism of action, and clinical application.
Mechanism of Action: A Tale of Two Approaches
HPN217 , a Tri-specific T-cell Activating Construct (TriTAC®), is an off-the-shelf, antibody-based molecule designed to engage T-cells to kill myeloma cells.[1] Its trispecific nature allows it to simultaneously bind to three targets: BCMA on myeloma cells, CD3 on T-cells, and human serum albumin (HSA) to extend its half-life in the bloodstream.[1] This tri-specific engagement brings T-cells into close proximity with myeloma cells, triggering T-cell activation and subsequent tumor cell lysis.
CAR-T therapy , in contrast, is a personalized cell therapy. A patient's own T-cells are collected and genetically engineered in a laboratory to express a chimeric antigen receptor (CAR) that recognizes a specific antigen on cancer cells, in this case, BCMA.[2][3] These modified T-cells are then infused back into the patient, where they act as "living drugs," seeking out and destroying myeloma cells.
Below is a diagram illustrating the distinct signaling pathways of HPN217 and CAR-T therapy.
Clinical Efficacy: A Look at the Numbers
Clinical trials have demonstrated significant efficacy for both HPN217 and CAR-T therapies in heavily pretreated multiple myeloma patients. Below is a summary of key efficacy data from their respective clinical trials.
| Therapy | Clinical Trial | Patient Population (Prior Lines of Therapy) | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better |
| HPN217 | Phase 1/2 (NCT04184050) | ≥3 prior therapies[4][5] | 63% (at 12 mg dose)[6] | 53% (at 12 mg dose)[6] |
| Idecabtagene vicleucel (ide-cel; Abecma®) | KarMMa-3 (NCT03651128) | 2-4 prior therapies[7][8] | 71% | 46% |
| Ciltacabtagene autoleucel (cilta-cel; Carvykti®) | CARTITUDE-4 (NCT04181827) | 1-3 prior therapies[9][10] | 84.6% | 73.1% |
Safety Profile: A Comparative Overview of Adverse Events
The safety profiles of HPN217 and CAR-T therapies are distinct, with Cytokine Release Syndrome (CRS) being a common adverse event for both, though generally manageable.
| Therapy | Clinical Trial | Any Grade CRS | Grade ≥3 CRS | Neurological Events (ICANS/Neurotoxicity) |
| HPN217 | Phase 1/2 (NCT04184050) | 16% (at 12 mg dose)[6] | 0% (at 12 mg dose)[6] | 0% (Immune effector Cell-Associated Neurotoxicity Syndrome - ICANS) at 12 mg dose[6] |
| Idecabtagene vicleucel (ide-cel; Abecma®) | KarMMa-3 (NCT03651128) | 88% | 5% | 15% (Any Grade) |
| Ciltacabtagene autoleucel (cilta-cel; Carvykti®) | CARTITUDE-4 (NCT04181827) | 76.1% | 1.1% | 4.5% (Any Grade ICANS)[10] |
Experimental Protocols: A Step-by-Step Look
HPN217: T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
The in vitro efficacy of HPN217 is often evaluated using a T-cell Dependent Cellular Cytotoxicity (TDCC) assay. This assay measures the ability of HPN217 to mediate the killing of target myeloma cells by T-cells.
CAR-T Therapy: Manufacturing and Infusion Process
The process for CAR-T therapy is a multi-step, personalized procedure that spans several weeks.
Conclusion
Both HPN217 and CAR-T therapies represent significant advancements in the treatment of relapsed/refractory multiple myeloma, offering durable responses in a heavily pretreated patient population. HPN217, as an off-the-shelf product, offers the advantage of immediate availability and a potentially more manageable safety profile with lower rates of severe CRS and neurotoxicity. CAR-T therapies, while requiring a more complex and lengthy manufacturing process, have demonstrated very high response rates and the potential for long-term remission.
The choice between these therapies will likely depend on a variety of factors, including patient eligibility, disease characteristics, prior lines of therapy, and the urgency of treatment. Ongoing and future clinical trials will further clarify the optimal use and sequencing of these innovative immunotherapies in the management of multiple myeloma.
References
- 1. onclive.com [onclive.com]
- 2. CAR T-cell Therapy for Multiple Myeloma | American Cancer Society [cancer.org]
- 3. Need CAR T cell therapy? Here’s what to expect | MD Anderson Cancer Center [mdanderson.org]
- 4. UCSD Multiple Myeloma Trial → HPN217 in Participants With Relapsed/Refractory Multiple Myeloma MK-4002 (MK-4002-001) [clinicaltrials.ucsd.edu]
- 5. Study of HPN217 in Participants With Relapsed/Refractory Multiple Myeloma MK-4002 (MK-4002-001) [clin.larvol.com]
- 6. Patient-reported outcomes following ciltacabtagene autoleucel or standard of care in patients with lenalidomide-refractory multiple myeloma (CARTITUDE-4): results from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. KarMMa-3 trial of ide-cel vs SOC in RRMM meets its primary endpoint [multiplemyelomahub.com]
- 9. cgtlive.com [cgtlive.com]
- 10. ascopubs.org [ascopubs.org]
A Comparative Guide to HPN217 and Other BCMA-Targeting Antibodies in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
B-cell maturation antigen (BCMA) has emerged as a pivotal therapeutic target in the landscape of multiple myeloma treatment.[1] Its high expression on malignant plasma cells has driven the development of several innovative immunotherapeutic strategies.[1] This guide provides a detailed comparison of HPN217, a novel trispecific T-cell activating construct, with other key BCMA-targeting antibodies, including bispecific antibodies, antibody-drug conjugates (ADCs), and CAR T-cell therapies.
Mechanisms of Action: A Diverse Approach to a Common Target
BCMA-directed therapies employ distinct mechanisms to eliminate myeloma cells. These range from direct T-cell engagement and targeted cytotoxicity to the delivery of potent drug conjugates.
HPN217: A Trispecific T-Cell Activating Construct (TriTAC®)
HPN217 is a trispecific T-cell engager that simultaneously binds to three targets: BCMA on multiple myeloma cells, CD3 on T-cells, and human serum albumin.[2][3][4] This unique design aims to create a synapse between the T-cell and the tumor cell, leading to T-cell activation and subsequent lysis of the myeloma cell.[5][6] The albumin-binding domain is engineered to extend the molecule's half-life in circulation.[2][3]
Bispecific Antibodies (e.g., Teclistamab, Elranatamab)
Bispecific T-cell engagers like Teclistamab and Elranatamab function by creating an immunological bridge between the T-cell and the myeloma cell.[7][8] One arm of the antibody binds to BCMA on the tumor cell, while the other arm binds to the CD3 receptor on T-cells, leading to T-cell activation and targeted cell killing.[7][8][9]
Antibody-Drug Conjugates (ADCs) (e.g., Belantamab Mafodotin)
Belantamab mafodotin is an ADC that targets BCMA on myeloma cells.[10] Upon binding, the ADC is internalized by the cell.[11][12] Inside the lysosome, the cytotoxic agent, monomethyl auristatin F (MMAF), is released, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[10][11][12]
Chimeric Antigen Receptor (CAR) T-Cell Therapy (e.g., Ide-cel, Cilta-cel)
CAR T-cell therapy is a personalized treatment that involves genetically modifying a patient's own T-cells to express CARs that recognize BCMA.[13] These engineered T-cells are then infused back into the patient, where they can identify and kill myeloma cells.[14]
Clinical Efficacy and Safety Comparison
The following tables summarize key clinical data from pivotal trials for HPN217 and other BCMA-targeting therapies in patients with relapsed/refractory multiple myeloma.
Table 1: Efficacy of BCMA-Targeting T-Cell Engagers
| Therapy (Trial) | Dosing Regimen | Overall Response Rate (ORR) | ≥Very Good Partial Response (VGPR) | ≥Complete Response (CR) | Median Duration of Response (mDOR) |
| HPN217 (Phase 1) | 12 mg target dose | 63%[15] | 53%[15] | - | - |
| Teclistamab (MajesTEC-1) | 1.5 mg/kg weekly (subcutaneous) | 63.0%[16][17] | 58%[14] | 46.1%[16] | Not Reached (at 30.4 mo) |
| Elranatamab (MagnetisMM-3) | Weekly, then biweekly (subcutaneous) | 61.0%[3][8] | - | 35.0%[3][8] | Not Reached (at 14.7 mo)[3][8] |
Table 2: Efficacy of BCMA-Targeting ADC and CAR T-Cell Therapies
| Therapy (Trial) | Dosing Regimen | Overall Response Rate (ORR) | ≥Very Good Partial Response (VGPR) | ≥Complete Response (CR) / Stringent CR (sCR) | Median Duration of Response (mDOR) |
| Belantamab Mafodotin (DREAMM-2) | 2.5 mg/kg every 3 weeks (IV) | 32%[6] | 19%[6] | - | 12.5 months[6] |
| Idecabtagene Vicleucel (KarMMa) | Single infusion (IV) | 73%[7][10][12] | - | 33% (CR)[12] | 10.9 months[12] |
| Ciltacabtagene Autoleucel (CARTITUDE-1) | Single infusion (IV) | 97.9%[18] | 94.8%[18] | 80.4% (sCR)[18] | 21.8 months[18] |
Table 3: Safety Profile of BCMA-Targeting Therapies
| Therapy | Any Grade Cytokine Release Syndrome (CRS) | Grade ≥3 CRS | Any Grade Neurotoxicity / ICANS | Grade ≥3 Neurotoxicity / ICANS | Other Common Grade ≥3 Adverse Events |
| HPN217 | 16% (at 12mg dose)[15] | 0%[15] | 0% (ICANS)[15] | 0%[15] | Anemia (49%), Fatigue (37%)[19] |
| Teclistamab | 72% | 0.6% | 14.5% (ICANS) | 0.6% (ICANS) | Neutropenia (65%), Anemia (38%), Thrombocytopenia (23%)[16] |
| Elranatamab | 57.7%[3][8] | 0%[3][8] | 5.7% (ICANS) | 0.8% (ICANS) | Neutropenia (48.8%), Anemia (37.4%), Infections (39.8%)[3][8] |
| Belantamab Mafodotin | - | - | - | - | Keratopathy (29%), Thrombocytopenia (21%), Anemia (20%)[20] |
| Idecabtagene Vicleucel | 84%[10] | 4%[10] | 18%[10] | 3%[10] | Neutropenia, Anemia, Thrombocytopenia |
| Ciltacabtagene Autoleucel | 95%[18] | 4%[18] | 21% | 10%[18] | Neutropenia (95%), Anemia (68%), Thrombocytopenia (60%)[18] |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of therapeutic performance. Below are outlines of key experimental protocols used in the preclinical evaluation of BCMA-targeting antibodies.
T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This assay measures the ability of a T-cell engaging antibody to mediate the killing of target tumor cells by T-cells.
-
Protocol Steps:
-
Target Cell Preparation: Human multiple myeloma cell lines (e.g., MM.1S, H929) expressing BCMA are cultured and harvested. They may be labeled with a fluorescent dye (e.g., Calcein AM, CellTrace Violet) for identification.[21][22]
-
Effector Cell Isolation: T-cells are isolated from peripheral blood mononuclear cells (PBMCs) from healthy human donors.[22]
-
Co-culture: Target and effector cells are co-cultured in 96-well plates at a defined effector-to-target (E:T) ratio (e.g., 10:1).[21]
-
Treatment: The BCMA-targeting antibody is added in a serial dilution to determine a dose-response curve.
-
Incubation: The plate is incubated for a set period (e.g., 48 hours) at 37°C.[21][22]
-
Quantification of Lysis:
-
Flow Cytometry: The percentage of dead target cells (e.g., positive for a viability dye like propidium (B1200493) iodide) is quantified.[21][22]
-
Luminescence/Colorimetric: Release of cellular components like lactate (B86563) dehydrogenase (LDH) or ATP from lysed cells is measured.[19]
-
-
Data Analysis: The percentage of specific lysis is calculated, and the EC50 (half-maximal effective concentration) is determined.
-
Cytokine Release Assay
This assay quantifies the release of cytokines from T-cells upon activation by a T-cell engager.
-
Protocol Steps:
-
Cell Culture: PBMCs from healthy donors are isolated and plated in a 96-well plate.[23]
-
Stimulation: The test antibody (e.g., HPN217, Teclistamab) is added to the wells, often in the presence of target myeloma cells to mimic the in vivo mechanism.[22][23] Positive controls (e.g., anti-CD3/CD28 antibodies) and negative controls are included.[23]
-
Incubation: Cells are incubated for a specified time (e.g., 24-48 hours) to allow for cytokine production and secretion.[22][23]
-
Supernatant Collection: The cell culture supernatant is carefully collected.[23]
-
Cytokine Measurement: The concentration of key pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or ELISA.[22][23]
-
Data Analysis: Cytokine concentrations are quantified and compared across different treatment conditions.
-
In Vivo Multiple Myeloma Xenograft Model
This model evaluates the anti-tumor efficacy of a therapeutic agent in a living organism.
-
Protocol Steps:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used, as they can accept human cell grafts without rejection.[17][24]
-
Cell Implantation: Human multiple myeloma cells (e.g., MM.1S) are injected subcutaneously into the flank of the mice.[24][25] Often, cells are mixed with an extracellular matrix like Matrigel to support initial tumor growth.[24]
-
Tumor Growth Monitoring: Once tumors become palpable, their dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.[24]
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., HPN217) is administered according to the planned dosing schedule.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition or regression. Animal body weight and overall health are also monitored as indicators of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a specified maximum size. Tumors may be excised for further analysis (e.g., immunohistochemistry).
-
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Paper: Results from the Completed Dose Escalation Portion of the Phase 1 Study of HPN217, a Half-Life Extended Tri-Specific T Cell Activating Construct (TriTAC®) Targeting B Cell Maturation Antigen (BCMA) for Relapsed/Refractory Multiple Myeloma (MM) [ash.confex.com]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. What is the mechanism of action of Teclistamab? [synapse.patsnap.com]
- 8. cancercareontario.ca [cancercareontario.ca]
- 9. Teclistamab: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jclinmedcasereports.com [jclinmedcasereports.com]
- 11. researchgate.net [researchgate.net]
- 12. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. prezi.com [prezi.com]
- 15. revvity.com [revvity.com]
- 16. CAR-T-Cell Therapy in Multiple Myeloma: B-Cell Maturation Antigen (BCMA) and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of bispecific T-cell Engager (BiTE) antibodies with a high-capacity T-cell dependent cellular cytotoxicity (TDCC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Development of a T cell-redirecting bispecific antibody targeting B-cell maturation antigen for the suppression of multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DSpace [helda.helsinki.fi]
- 24. benchchem.com [benchchem.com]
- 25. oncotarget.com [oncotarget.com]
HPN217 Demonstrates Promising Efficacy in Refractory Multiple Myeloma, Offering a New Avenue for Heavily Pretreated Patients
A comprehensive analysis of the available clinical trial data reveals that HPN217, a novel trispecific T-cell activating construct, shows significant clinical activity in patients with relapsed/refractory multiple myeloma (RRMM) who have exhausted other treatment options. This guide provides a detailed comparison of HPN217 with other approved therapies for this patient population, supported by experimental data and methodologies.
HPN217, also known as AMG 570, is engineered to target B-cell maturation antigen (BCMA) on myeloma cells, CD3 on T-cells, and human serum albumin to extend its half-life. This unique mechanism of action facilitates the formation of an immunological synapse between T-cells and myeloma cells, leading to T-cell activation and subsequent tumor cell lysis.
Comparative Efficacy and Safety Analysis
A review of interim data from the ongoing Phase 1/2 clinical trial (NCT04184050) of HPN217 in heavily pretreated RRMM patients demonstrates a favorable risk-benefit profile. The following tables summarize the efficacy and safety of HPN217 in comparison to other notable treatments for refractory myeloma, including bispecific antibodies (teclistamab and elranatamab) and CAR-T cell therapies (idecabtagene vicleucel and ciltacabtagene autoleucel).
Table 1: Comparative Efficacy in Relapsed/Refractory Multiple Myeloma
| Treatment (Pivotal Trial) | Target | Overall Response Rate (ORR) | Complete Response (CR) or better Rate | Median Duration of Response (mDoR) | Median Progression-Free Survival (mPFS) |
| HPN217 (NCT04184050) | BCMA x CD3 x Albumin | 63% (at 12 mg RP2D) | 53% (VGPR or better) | 20.5 months (for all responders) | Not yet reported |
| Teclistamab (MajesTEC-1) | BCMA x CD3 | 63% | 39.4% (sCR/CR) | 18.4 months | 11.3 months |
| Elranatamab (MagnetisMM-3) | BCMA x CD3 | 61% | 35% (CR or better) | Not Reached | Not Reached |
| Idecabtagene Vicleucel (KarMMa) | BCMA CAR-T | 72% | 28% (sCR) | 11 months | 8.8 months |
| Ciltacabtagene Autoleucel (CARTITUDE-1) | BCMA CAR-T | 97.9% | 80.4% (sCR) | 21.8 months | 22.8 months |
| VGPR: Very Good Partial Response, sCR: Stringent Complete Response |
Table 2: Comparative Safety Profile
| Treatment | Cytokine Release Syndrome (CRS) Rate (All Grades) | Grade ≥3 CRS | Neurotoxicity (ICANS) Rate (All Grades) | Grade ≥3 ICANS |
| HPN217 | 16% (at 12 mg RP2D) | 0% | 0% | 0% |
| Teclistamab | 72% | 0.6% | 14.5% (ICANS-like events) | 0% |
| Elranatamab | 58% | 0% | 59% (Neurologic toxicity) | 3.3% |
| Idecabtagene Vicleucel | 84% | 5% | 18% | 3% |
| Ciltacabtagene Autoleucel | 95% | 4% | 20.6% | 9% |
| ICANS: Immune Effector Cell-Associated Neurotoxicity Syndrome |
Mechanism of Action and Signaling Pathways
HPN217's trispecific design allows for a unique mode of action. By binding to BCMA on myeloma cells and CD3 on T-cells, it brings these cells into close proximity. The third arm, which binds to albumin, extends the molecule's half-life, allowing for less frequent dosing. This targeted T-cell engagement triggers a signaling cascade within the T-cell, leading to the release of cytotoxic granules and the subsequent killing of the myeloma cell.
The binding of HPN217 to CD3 initiates the T-cell receptor (TCR) signaling pathway, a complex cascade of events that ultimately leads to T-cell activation.
Experimental Protocols
HPN217 Phase 1/2 Trial (NCT04184050)
Study Design: This is an ongoing, open-label, multicenter, dose-escalation and dose-expansion study.[1]
Patient Population: Patients with relapsed/refractory multiple myeloma who have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.[2]
Dosing Regimen: HPN217 is administered intravenously. The study has explored both fixed dosing and step-up dosing to mitigate the risk of cytokine release syndrome.[3] The recommended Phase 2 dose (RP2D) has been identified as 12 mg.[4]
Efficacy Assessment: The primary efficacy endpoint is the overall response rate (ORR), assessed by an independent review committee according to the International Myeloma Working Group (IMWG) criteria.[2] Secondary endpoints include duration of response (DoR), progression-free survival (PFS), and overall survival (OS).
Safety Assessment: Safety is monitored through the evaluation of adverse events (AEs), with a particular focus on cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS).
Pharmacokinetics and Pharmacodynamics: Pharmacokinetic parameters, including half-life and exposure, are assessed through serial blood sampling.[1] Pharmacodynamic assessments include monitoring of T-cell activation markers and cytokine levels.
Comparator Therapies: Pivotal Trial Protocols
-
Teclistamab (MajesTEC-1, NCT04557098): This was a Phase 1/2, open-label, multicenter study in patients with RRMM who had received at least three prior lines of therapy. Teclistamab was administered subcutaneously with a step-up dosing schedule. The primary endpoint for the Phase 2 portion was ORR.[5][6][7]
-
Elranatamab (MagnetisMM-3, NCT04649359): This Phase 2, open-label, multicenter study enrolled patients with RRMM refractory to at least one proteasome inhibitor, one immunomodulatory drug, and one anti-CD38 antibody. Elranatamab was administered subcutaneously with a step-up dosing schedule. The primary endpoint was ORR.[3][8]
-
Idecabtagene Vicleucel (KarMMa, NCT03361748): This was a Phase 2, open-label, single-arm, multicenter study in patients with RRMM who had received at least three prior lines of therapy. Patients received a single infusion of ide-cel after lymphodepleting chemotherapy. The primary endpoint was ORR.[9][10]
-
Ciltacabtagene Autoleucel (CARTITUDE-1, NCT03548207): This was a Phase 1b/2, open-label, single-arm, multicenter study in heavily pretreated patients with RRMM. Patients received a single infusion of cilta-cel after lymphodepleting chemotherapy. The primary endpoint for the Phase 2 part was ORR.[11][12]
Conclusion
HPN217 has demonstrated a compelling efficacy and safety profile in a heavily pretreated relapsed/refractory multiple myeloma patient population. Its unique trispecific mechanism of action and favorable tolerability, particularly the low rates of severe CRS and neurotoxicity, position it as a promising therapeutic option. Head-to-head comparative trials will be necessary to definitively establish its place in the treatment landscape alongside other novel immunotherapies. The ongoing clinical development of HPN217 will further elucidate its long-term efficacy and safety.
References
- 1. Paper: HPN217-3001: A Phase 1/2 Open-Label, Multicenter, Dose Escalation and Dose Expansion Study of the Safety, Tolerability, and Pharmacokinetics of HPN217, a Bcma-Targeting T-Cell Engager, in Patients with Relapsed/Refractory Multiple Myeloma [ash.confex.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. UC Irvine Multiple Myeloma Trial → MagnetisMM-3: Study Of Elranatamab (PF-06863135) Monotherapy in Participants With Multiple Myeloma Who Are Refractory to at Least One PI, One IMiD and One Anti-CD38 mAb [clinicaltrials.icts.uci.edu]
- 4. A Study of Teclistamab in Participants With Relapsed or Refractory Multiple Myeloma [clin.larvol.com]
- 5. P06: UPDATED RESULTS FROM THE PHASE 1/2 MAJESTEC-1 STUDY OF TECLISTAMAB, A B-CELL MATURATION ANTIGEN X CD3 BISPECIFIC ANTIBODY, IN PATIENTS WITH RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Ciltacabtagene autoleucel, a B-cell maturation antigen-directed chimeric antigen receptor T-cell therapy in patients with relapsed or refractory multiple myeloma (CARTITUDE-1): a phase 1b/2 open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
HPN217 Safety Profile in Clinical Studies: A Comparative Guide for Researchers
This guide provides a detailed comparison of the safety and methodological profiles of HPN217, an investigational B-cell maturation antigen (BCMA)-targeting Tri-specific T-cell Activating Construct (TriTAC), with other approved and investigational therapies for relapsed/refractory multiple myeloma (RRMM). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of HPN217's therapeutic potential.
Executive Summary
HPN217 is a novel, half-life extended T-cell engager designed to redirect T-cells to kill BCMA-expressing myeloma cells. Clinical trial data from the ongoing Phase 1/2 study (NCT04184050) suggest that HPN217 has a manageable safety profile, characterized by a low incidence of severe cytokine release syndrome (CRS) and no reported cases of immune effector cell-associated neurotoxicity syndrome (ICANS). This guide benchmarks HPN217's safety data against other prominent RRMM therapies, including other BCMA-directed bispecific antibodies, a GPRC5D-directed bispecific antibody, an FcRH5-directed bispecific antibody, and BCMA-targeted CAR-T cell therapies.
Comparative Safety Analysis
The following tables summarize the key treatment-emergent adverse events (TEAEs) observed in the clinical trials of HPN217 and its comparators. Data is sourced from publicly available clinical trial information and publications.
Table 1: Comparison of Key Safety Data for HPN217 and Other T-Cell Engaging Bispecific Antibodies in Relapsed/Refractory Multiple Myeloma
| Adverse Event | HPN217 (NCT04184050)[1][2][3][4] | Teclistamab (MajesTEC-1)[5][6][7][8][9] | Elranatamab (MagnetisMM-3)[10][11][12][13][14] | Talquetamab (MonumenTAL-1)[15][16][17][18][19] | Cevostamab (Phase 1 Trial)[20][21][22][23][24] |
| Cytokine Release Syndrome (CRS), all grades | 16% (at 12mg dose) - 29% (step-dosing) | 65% - 72.1% | 57.7% | 75% - 79% | ~50% - 76% |
| CRS, Grade ≥3 | 0% | 0% | 0% | Not specified in some reports, but generally low | 2% (one Grade 3 event) |
| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS), all grades | 0% | 3% - 14.5% | 4.9% | Low, specific % not consistently reported | Not reported |
| ICANS, Grade ≥3 | 0% | Low, specific % not consistently reported | 0% | Low, specific % not consistently reported | Not reported |
| Neutropenia, Grade ≥3 | Not specified in detail | 45% - 65.5% | 48.8% | 21% - 47% | High, specific % not consistently reported |
| Anemia, Grade ≥3 | Not specified in detail | 27% - 38% | 37.4% | 26% - 31% | High, specific % not consistently reported |
| Thrombocytopenia, Grade ≥3 | Not specified in detail | 18% - 23% | 23.6% | Not consistently reported | High, specific % not consistently reported |
| Infections, Grade ≥3 | Not specified in detail | 30% - 55% | 39.8% | 20% - 26% | Not specified in detail |
Table 2: Comparison of Key Safety Data for HPN217 and BCMA-Targeted CAR-T Cell Therapies in Relapsed/Refractory Multiple Myeloma
| Adverse Event | HPN217 (NCT04184050)[1][2][3][4] | Idecabtagene Vicleucel (ide-cel) (KarMMa)[25][26][27][28][29] | Ciltacabtagene Autoleucel (cilta-cel) (CARTITUDE-1)[30][31][32][33][34] |
| Cytokine Release Syndrome (CRS), all grades | 16% (at 12mg dose) - 29% (step-dosing) | 84% | 95% |
| CRS, Grade ≥3 | 0% | 5% | 4% |
| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS), all grades | 0% | 18% | 21% |
| ICANS, Grade ≥3 | 0% | 3% | 10% |
| Neutropenia, Grade ≥3 | Not specified in detail | 89% | 95% |
| Anemia, Grade ≥3 | Not specified in detail | 60% | 68% |
| Thrombocytopenia, Grade ≥3 | Not specified in detail | 52% | 60% |
| Infections, Grade ≥3 | Not specified in detail | 22% | Not specified in detail |
Mechanism of Action and Experimental Design
HPN217: A Tri-Specific T-Cell Activating Construct (TriTAC®)
HPN217 is engineered with three binding domains: one targeting BCMA on multiple myeloma cells, one engaging CD3 on T-cells to activate a cytotoxic response, and a third domain that binds to human serum albumin to extend the molecule's half-life.[35] This design aims to enhance efficacy and improve the safety profile by minimizing off-target toxicities.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Study of HPN217 in Participants With Relapsed/Refractory Multiple Myeloma MK-4002 (MK-4002-001) [clin.larvol.com]
- 4. onclive.com [onclive.com]
- 5. Teclistamab for relapsed/refractory multiple myeloma: Updated phase I/II MajesTEC-1 results [multiplemyelomahub.com]
- 6. Updated Results From the MajesTEC-1 Trial of Teclistamab | Docwire News [docwirenews.com]
- 7. Updated Results from MajesTEC-1: Phase 1/2 Study of Teclistamab, a BCMA x CD3 Bispecific Antibody, in RRMM [theoncologynurse.com]
- 8. ashpublications.org [ashpublications.org]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Long‐term survival and safety of elranatamab in patients with relapsed or refractory multiple myeloma: Update from the MagnetisMM‐3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. MagnetisMM-3: update on efficacy and safety of less frequent dosing of elranatamab in R/R myeloma | VJHemOnc [vjhemonc.com]
- 14. elrexfio.pfizerpro.com [elrexfio.pfizerpro.com]
- 15. Restricted [jnjmedicalconnect.com]
- 16. Safety and activity of talquetamab in patients with relapsed or refractory multiple myeloma (MonumenTAL-1): a multicentre, open-label, phase 1-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and Efficacy Analysis of MonumenTAL-1 Study Shows Positive Results for Talquetamab | Cancer Nursing Today [cancernursingtoday.com]
- 18. Talquetamab for patients with RRMM: Updated results from the MonumenTAL-1 trial [multiplemyelomahub.com]
- 19. ascopubs.org [ascopubs.org]
- 20. Tolerability, safety and deep response found in cevostamab phase 1 trial - Mayo Clinic [mayoclinic.org]
- 21. deceraclinical.com [deceraclinical.com]
- 22. Cevostamab for relapsed/refractory multiple myeloma [multiplemyelomahub.com]
- 23. cancernetwork.com [cancernetwork.com]
- 24. Cevostamab in patients with heavily pretreated R/R myeloma: updated results from a Phase I trial | VJHemOnc [vjhemonc.com]
- 25. pharmacytimes.com [pharmacytimes.com]
- 26. ashpublications.org [ashpublications.org]
- 27. targetedonc.com [targetedonc.com]
- 28. The New England Journal of Medicine Publishes Results from Pivotal Phase 2 KarMMa Study of Idecabtagene Vicleucel (Ide-cel, bb2121), an Investigational BCMA-Directed CAR T Cell Therapy - bluebird bio, Inc. [investor.bluebirdbio.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. New Data from CARTITUDE-1 Study Show Continued Deep and Durable Responses of Ciltacabtagene Autoleucel (cilta-cel) in Treatment of Heavily Pretreated Patients with Multiple Myeloma [jnj.com]
- 31. Ciltacabtagene autoleucel, a B-cell maturation antigen-directed chimeric antigen receptor T-cell therapy in patients with relapsed or refractory multiple myeloma (CARTITUDE-1): a phase 1b/2 open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. legendbiotech.com [legendbiotech.com]
- 33. CARTITUDE-1: In Patients with RRMM, Ciltacabtagene Autoleucel, a BCMA-Directed Chimeric Antigen Receptor T-Cell Therapy - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 34. targetedonc.com [targetedonc.com]
- 35. Orphan drug designation granted for HPN217, a BCMA-targeting trispecific T-cell engager for MM [multiplemyelomahub.com]
A Comparative Guide to Predictive Biomarkers for HPN217 and Alternative Therapies in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to HPN217, a novel B-cell maturation antigen (BCMA)-targeting T-cell engager, and other therapeutic alternatives for relapsed/refractory multiple myeloma. The information presented herein is intended to support research and drug development efforts in precision oncology.
HPN217: A Tri-specific Approach to T-cell Engagement
HPN217 is a tri-specific T-cell activating construct (TriTAC) that simultaneously binds to BCMA on multiple myeloma cells, CD3 on T-cells, and human serum albumin. This unique design is intended to redirect T-cells to kill tumor cells while extending the half-life of the molecule in circulation.[1][2][3]
Signaling Pathway of HPN217
References
- 1. S202: CARTITUDE-1 FINAL RESULTS: PHASE 1B/2 STUDY OF CILTACABTAGENE AUTOLEUCEL IN HEAVILY PRETREATED PATIENTS WITH RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Unprecedented results from the Phase 3 MajesTEC-3 study support TECVAYLI®▼ (teclistamab) plus DARZALEX® (daratumumab) subcutaneous formulation as a potential standard of care as early as second line for patients with relapsed/refractory multiple myeloma [jnj.com]
Navigating the Landscape of Relapsed/Refractory Multiple Myeloma: A Comparative Guide to HPN217 and Alternative Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term efficacy and durability of HPN217 against other leading treatments for relapsed/refactory multiple myeloma (RRMM). Supported by the latest clinical trial data, this document delves into quantitative performance metrics, experimental methodologies, and the underlying mechanisms of action to inform future research and development in this critical area.
HPN217 is an investigational tri-specific T-cell activating construct (TriTAC®) targeting B-cell maturation antigen (BCMA), a protein highly expressed on multiple myeloma cells.[1][2] Its unique design includes binding domains for BCMA on myeloma cells, CD3 on T-cells to facilitate cytotoxic killing, and serum albumin to extend its half-life.[3][4] This guide will compare the latest findings on HPN217 with other BCMA-targeting therapies, including bispecific antibodies and CAR-T cell therapies, as well as treatments with different targets.
Quantitative Data Summary: A Comparative Analysis
The following tables summarize the long-term efficacy and durability of HPN217 in comparison to other notable therapies for RRMM. It is crucial to consider the differences in patient populations and study designs when interpreting these data.
Table 1: BCMA-Targeting Bispecific Antibodies
| Therapy (Trial Name) | Target | Overall Response Rate (ORR) | Complete Response (CR) or better | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Patient Population Highlights |
| HPN217 (Phase 1 - NCT04184050) | BCMA, CD3, Albumin | 63% (at 12 mg target dose)[5] | 53% (VGPR or better at 12 mg)[5] | 20.5 months[5] | Not Reported | Not Reported | Heavily pretreated (median 6 prior lines), including patients with prior BCMA-targeted therapy.[1] |
| Teclistamab (MajesTEC-1) | BCMA, CD3 | 63.0%[6] | 46.1%[6] | 24.0 months[7] | 11.4 months[7] | 22.2 months[7] | Triple-class exposed RRMM.[8] |
| Elranatamab (MagnetisMM-3) | BCMA, CD3 | 61.0%[9] | 37.4%[9] | Not Reached (66.9% at 24 mos)[9] | 17.2 months[10] | 24.6 months[10] | Triple-class refractory RRMM, BCMA-naive.[9] |
Table 2: Other Bispecific Antibodies
| Therapy (Trial Name) | Target | Overall Response Rate (ORR) | Complete Response (CR) or better | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Patient Population Highlights |
| Talquetamab (MonumenTAL-1) | GPRC5D, CD3 | ~70% (at RP2D)[11] | Not specified | 9.5 - 17.5 months (dose-dependent)[1] | Not specified | Not Reached (at 24 mos)[1] | Triple-class exposed RRMM.[1] |
| Cevostamab (Phase 1) | FcRH5, CD3 | 43.1% (at 160mg target dose)[12] | 13.2%[12] | 10.4 months[12] | Not Reported | Not Reported | Heavily pretreated (median 6 prior lines), including patients with prior BCMA-targeted therapy.[12] |
Table 3: CAR-T Cell Therapies
| Therapy (Trial Name) | Target | Overall Response Rate (ORR) | Complete Response (CR) or better | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Patient Population Highlights |
| Idecabtagene Vicleucel (Ide-cel) (KarMMa) | BCMA | 73%[2] | 33%[2] | 10.9 months[2] | 8.6 months[2] | 24.8 months[2] | Heavily pretreated (median 6 prior lines).[2] |
| Ciltacabtagene Autoleucel (Cilta-cel) (CARTITUDE-1) | BCMA | 98%[3] | ~75% (CR) | Not Reached | 34.9 months[3] | 60.7 months[3] | Heavily pretreated (median 6 prior lines).[3] |
Experimental Protocols: A Look into the Methodologies
Understanding the design of the clinical trials is paramount to interpreting the comparative data accurately. Below are summaries of the key experimental protocols for the cited studies.
HPN217 (Phase 1, NCT04184050): This is an ongoing, open-label, multicenter, dose-escalation and expansion study evaluating the safety, tolerability, and pharmacokinetics of HPN217 in patients with RRMM who have received at least three prior therapies, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.[1] The trial utilizes both fixed and step-dosing regimens.[13] Efficacy is a secondary objective, assessed per International Myeloma Working Group (IMWG) Response Criteria.[1]
Teclistamab (MajesTEC-1, NCT03145181/NCT04557098): This was an open-label, multi-cohort, multicenter Phase 1/2 study.[14] Eligible patients had RRMM with at least three prior lines of therapy and were not previously treated with a BCMA-targeting therapy.[14] Teclistamab was administered subcutaneously weekly, with step-up dosing.[15] The primary endpoint was overall response rate.[6]
Elranatamab (MagnetisMM-3, NCT04649359): This Phase 2, open-label, multicenter, non-randomized study enrolled patients with RRMM refractory to at least one proteasome inhibitor, one immunomodulatory drug, and one anti-CD38 monoclonal antibody who were naive to BCMA-directed therapy.[9][16] Elranatamab was administered subcutaneously weekly following two step-up doses, with the option to switch to bi-weekly dosing for responding patients.[17] The primary endpoint was objective response rate confirmed by blinded independent central review.[9]
Talquetamab (MonumenTAL-1, NCT03399799/NCT04634552): This is a Phase 1/2, open-label, multicenter study in patients with RRMM who have received at least three prior lines of therapy.[18][19] The study evaluated both intravenous and subcutaneous administration and different dosing schedules.[20] The primary objectives were to characterize safety and determine the recommended Phase 2 dose.[18]
Idecabtagene Vicleucel (KarMMa, NCT03361748): This was a Phase 2, open-label, single-arm, multicenter study in patients with RRMM who had received at least three prior lines of therapy, including an immunomodulatory agent, a proteasome inhibitor, and an anti-CD38 antibody.[2] Patients received a single infusion of ide-cel after lymphodepleting chemotherapy.[2]
Ciltacabtagene Autoleucel (CARTITUDE-1, NCT03548207): This Phase 1b/2, open-label, multicenter study enrolled patients with RRMM who had received at least three prior lines of therapy or were double refractory to a proteasome inhibitor and an immunomodulatory drug, and had received a proteasome inhibitor, an immunomodulatory drug, and an anti-CD38 antibody.[21] Patients received a single infusion of cilta-cel following lymphodepletion.[22]
Visualizing the Mechanisms of Action
To further elucidate the therapeutic strategies, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. TALVEY® (talquetamab-tgvs) demonstrates highly durable, longer-term responses in patients with relapsed or refractory multiple myeloma [jnj.com]
- 2. onclive.com [onclive.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. google.com [google.com]
- 6. ascopubs.org [ascopubs.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Long‐term survival and safety of elranatamab in patients with relapsed or refractory multiple myeloma: Update from the MagnetisMM‐3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. esmo.org [esmo.org]
- 12. Paper: Cevostamab in Patients with Heavily Pretreated Relapsed/Refractory Multiple Myeloma (RRMM): Updated Results from an Ongoing Phase I Study Demonstrate Clinically Meaningful Activity and Manageable Safety and Inform the Doses and Regimen for Combination Studies [ash.confex.com]
- 13. myeloma.org [myeloma.org]
- 14. Teclistamab for relapsed/refractory multiple myeloma: Updated phase I/II MajesTEC-1 results [multiplemyelomahub.com]
- 15. MajesTEC-1 Trial: Teclistamab for Relapsed or Refractory Multiple Myeloma | Docwire News [docwirenews.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Elranatamab in relapsed or refractory multiple myeloma: phase 2 MagnetisMM-3 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TALVEY - Key Inclusion and Exclusion Criteria in the MonumenTAL-1 Study Protocol [jnjmedicalconnect.com]
- 19. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 20. cancernetwork.com [cancernetwork.com]
- 21. legendbiotech.com [legendbiotech.com]
- 22. CARTITUDE-1: In Patients with RRMM, Ciltacabtagene Autoleucel, a BCMA-Directed Chimeric Antigen Receptor T-Cell Therapy - Journal of Oncology Navigation & Survivorship [jons-online.com]
Comparative Analysis of HPN217 (TNB-486) in the Treatment of Diverse Multiple Myeloma Subtypes
For Researchers, Scientists, and Drug Development Professionals
HPN217, now known as TNB-486, is an investigational trispecific T-cell activating construct making headway in the treatment landscape for relapsed/refractory multiple myeloma (RRMM). This guide provides a comprehensive comparison of HPN217's performance with other B-cell maturation antigen (BCMA)-targeted therapies, offering a detailed look at available data across various patient subgroups, particularly those with high-risk cytogenetics.
Mechanism of Action: A Trispecific Approach to T-cell Engagement
HPN217 is engineered with three distinct binding domains: one targets BCMA on multiple myeloma cells, another engages CD3 on T-cells to activate an immune response, and a third binds to human serum albumin to extend the molecule's half-life in circulation.[1] This trispecific design aims to facilitate potent and sustained T-cell-mediated killing of tumor cells.
The binding of HPN217 to both BCMA on a myeloma cell and CD3 on a T-cell creates an immunological synapse. This cross-linking activates the T-cell receptor (TCR) signaling pathway, leading to T-cell proliferation, cytokine release, and ultimately, the cytotoxic destruction of the myeloma cell.
Caption: Mechanism of action of HPN217 (TNB-486).
Comparative Performance Data
The following tables summarize the clinical performance of HPN217 and other BCMA-targeted therapies based on available data from their respective clinical trials. It is important to note that direct cross-trial comparisons have limitations due to differences in study design, patient populations, and follow-up durations.
Table 1: Overall Performance in Relapsed/Refractory Multiple Myeloma
| Therapy (Trial) | Target | Modality | Overall Response Rate (ORR) | Complete Response (CR) or better | Median Duration of Response (mDOR) |
| HPN217 (TNB-486) (Phase 1/2) | BCMA, CD3, Albumin | Trispecific T-cell Engager | 63% (at 12 mg RP2D)[2] | 53% (VGPR or better at 12 mg RP2D)[2] | Not Reached |
| Teclistamab (MajesTEC-1) | BCMA, CD3 | Bispecific Antibody | 63%[3] | 39.4% | 18.4 months |
| Elranatamab (MagnetisMM-3) | BCMA, CD3 | Bispecific Antibody | 61%[4] | 35% | Not Reached |
| Ciltacabtagene autoleucel (CARTITUDE-1) | BCMA | CAR-T Cell Therapy | 97.9%[5] | 82.5% (sCR) | Not Reached |
| Idecabtagene vicleucel (KarMMa) | BCMA | CAR-T Cell Therapy | 73%[6] | 33% | 10.7 months |
| Belantamab mafodotin (DREAMM-2) | BCMA | Antibody-Drug Conjugate | 32% (2.5 mg/kg dose)[7] | 19% (VGPR or better) | 11.0 months |
Note: Data for HPN217 is from the Phase 1 portion of the trial and may evolve with further investigation. VGPR = Very Good Partial Response; sCR = stringent Complete Response.
Table 2: Performance in High-Risk Cytogenetic Subgroups
Data on the performance of HPN217 specifically within high-risk cytogenetic subgroups is not yet publicly available in detail. The Phase 1/2 trial enrolled patients with high-risk features, but specific efficacy data for these cohorts have not been separately reported.[8] The table below presents available data for comparator therapies in patients with high-risk cytogenetics, which commonly include del(17p), t(4;14), and t(14;16).
| Therapy (Trial) | High-Risk Subgroup | Overall Response Rate (ORR) |
| Teclistamab (MajesTEC-1) | High-risk cytogenetics | 55.6% |
| Elranatamab (MagnetisMM-3) | High-risk cytogenetics (del(17p), t(4;14), t(14;16)) | 50% |
| Ciltacabtagene autoleucel (CARTITUDE-1) | High-risk cytogenetics | 95.1% - 100% (across various high-risk features)[5] |
| Idecabtagene vicleucel (KarMMa) | High-risk cytogenetics | ≥50%[6] |
| Belantamab mafodotin (DREAMM-2) | High-risk cytogenetics | Data not separately reported in detail |
Experimental Protocols: A Methodological Overview
The clinical development of these therapies is guided by rigorous trial protocols. Below is a summary of the key methodological aspects of the pivotal or ongoing trials.
Caption: A generalized clinical trial workflow.
HPN217 (TNB-486) - Phase 1/2 Trial (NCT04184050) [9][10]
-
Patient Population: Adults with RRMM who have received at least three prior lines of therapy, including a proteasome inhibitor (PI), an immunomodulatory drug (IMiD), and an anti-CD38 antibody.
-
Dosing Regimen: Intravenous infusion. The trial has explored both fixed dosing and step-up dosing to mitigate the risk of cytokine release syndrome (CRS). The recommended Phase 2 dose (RP2D) has been identified as 12 mg.[2]
-
Endpoints: The primary endpoints are to evaluate the safety and tolerability and to determine the RP2D. Secondary endpoints include overall response rate (ORR), duration of response (DOR), progression-free survival (PFS), and overall survival (OS).
Teclistamab - MajesTEC-1 (NCT04557098) [3][11]
-
Patient Population: Adults with RRMM who have received at least three prior lines of therapy, including a PI, an IMiD, and an anti-CD38 antibody.
-
Dosing Regimen: Subcutaneous injection with step-up doses of 0.06 mg/kg and 0.3 mg/kg followed by a weekly dose of 1.5 mg/kg.
-
Endpoints: The primary endpoint was ORR. Secondary endpoints included DOR, PFS, and OS.
Elranatamab - MagnetisMM-3 (NCT04649359) [12][13]
-
Patient Population: Adults with RRMM refractory to at least one PI, one IMiD, and one anti-CD38 monoclonal antibody.
-
Dosing Regimen: Subcutaneous injection with a two-step-up priming dose regimen followed by a weekly dose of 76 mg.
-
Endpoints: The primary endpoint was ORR. Secondary endpoints included DOR, CR rate, PFS, and OS.
Ciltacabtagene Autoleucel - CARTITUDE-1 (NCT03548207) [14][15]
-
Patient Population: Adults with RRMM who had received at least three prior lines of therapy, including a PI, an IMiD, and an anti-CD38 antibody.
-
Procedure: Patients undergo leukapheresis to collect T-cells, which are then genetically modified to express the CAR. Prior to infusion of the CAR-T cells, patients receive lymphodepleting chemotherapy (cyclophosphamide and fludarabine). A single infusion of ciltacabtagene autoleucel is then administered.
-
Endpoints: The primary endpoint was ORR. Key secondary endpoints included CR rate, DOR, and PFS.
Idecabtagene Vicleucel - KarMMa (NCT03361748) [6][16]
-
Patient Population: Adults with RRMM who had received at least three prior lines of therapy, including an IMiD, a PI, and an anti-CD38 antibody, and were refractory to their last line of treatment.
-
Procedure: Similar to ciltacabtagene autoleucel, the process involves leukapheresis, T-cell modification, lymphodepleting chemotherapy, and a single infusion of idecabtagene vicleucel. Bridging therapy was permitted for most patients between apheresis and CAR-T infusion.[6]
-
Endpoints: The primary endpoint was ORR, and the key secondary endpoint was the CR rate.
Belantamab Mafodotin - DREAMM-2 (NCT03525678) [7][17]
-
Patient Population: Adults with RRMM with disease progression after three or more lines of therapy and who were refractory to IMiDs, PIs, and an anti-CD38 monoclonal antibody.
-
Dosing Regimen: Intravenous infusion of 2.5 mg/kg or 3.4 mg/kg every 3 weeks.
-
Endpoints: The primary outcome was ORR. Secondary endpoints included DOR, PFS, and safety, with a particular focus on ocular toxicity.
Discussion
HPN217 (TNB-486) has demonstrated promising clinical activity with a manageable safety profile in a heavily pretreated RRMM population. The reported ORR of 63% at the 12 mg RP2D is comparable to that of the approved bispecific antibodies, teclistamab and elranatamab.[2] A key differentiating feature of HPN217 is its trispecific design, incorporating an albumin-binding domain for half-life extension, which may offer a favorable dosing schedule.
The CAR-T cell therapies, ciltacabtagene autoleucel and idecabtagene vicleucel, have shown remarkably high response rates, including deep and durable remissions. However, their use involves a more complex and lengthy manufacturing process and is associated with a higher risk of significant toxicities such as CRS and neurotoxicity.
Belantamab mafodotin, an antibody-drug conjugate, offers an off-the-shelf option with a different mechanism of action and toxicity profile, most notably ocular toxicity. Its response rates in a heavily pretreated population are lower than those of T-cell engaging therapies.
A significant gap in the current data for HPN217 is the lack of detailed efficacy results within specific high-risk cytogenetic subgroups. While the trial did enroll such patients, this information is crucial for positioning HPN217 in the treatment landscape for these difficult-to-treat populations. The available data for other BCMA-targeted therapies suggest that high response rates can be achieved in patients with high-risk cytogenetics, although outcomes may still be less favorable than in standard-risk patients.
Conclusion
HPN217 (TNB-486) is a promising trispecific T-cell engager with demonstrated efficacy and a manageable safety profile in heavily pretreated RRMM. Its performance in the overall population appears comparable to other bispecific antibodies. Future data, particularly from the expansion phase of the ongoing clinical trial and subgroup analyses in high-risk populations, will be critical to fully define its role in the evolving landscape of multiple myeloma therapeutics. The unique trispecific design of HPN217 may offer advantages in terms of dosing and administration, which will be further elucidated as more data becomes available.
References
- 1. onclive.com [onclive.com]
- 2. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data in Relapsed/Refractory Multiple Myeloma (RRMM) at ASH 2023 and Announces Selection of Recommended Phase 2 Dose (RP2D) - BioSpace [biospace.com]
- 3. MajesTEC-1 Trial: Teclistamab for Relapsed or Refractory Multiple Myeloma | Docwire News [docwirenews.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Harpoon Therapeutics Presents HPN217 Interim Phase 1 Data at the IMS Annual Meeting - BioSpace [biospace.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. UCSD Multiple Myeloma Trial → HPN217 in Participants With Relapsed/Refractory Multiple Myeloma MK-4002 (MK-4002-001) [clinicaltrials.ucsd.edu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. onclive.com [onclive.com]
- 14. Ciltacabtagene autoleucel, a B-cell maturation antigen-directed chimeric antigen receptor T-cell therapy in patients with relapsed or refractory multiple myeloma (CARTITUDE-1): a phase 1b/2 open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CARTITUDE-1: In Patients with RRMM, Ciltacabtagene Autoleucel, a BCMA-Directed Chimeric Antigen Receptor T-Cell Therapy - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 16. Validate User [ashpublications.org]
- 17. Belantamab mafodotin for relapsed or refractory multiple myeloma (DREAMM-2): a two-arm, randomised, open-label, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
HPN217: A Comparative Analysis of Target Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
HPN217 is a novel tri-specific T-cell activating construct (TriTAC®) designed to redirect T-cells to eliminate multiple myeloma cells expressing B-cell maturation antigen (BCMA). This guide provides a comparative analysis of HPN217's cross-reactivity profile, supported by available preclinical data and detailed experimental methodologies relevant to assessing the specificity of such therapeutic agents.
Introduction to HPN217 and its Mechanism of Action
HPN217 is engineered to simultaneously engage three targets:
-
B-cell maturation antigen (BCMA) , a protein highly and selectively expressed on the surface of malignant plasma cells in multiple myeloma.[1][2]
-
CD3 epsilon (CD3ε) , a component of the T-cell receptor complex, leading to T-cell activation and redirection.
-
Human Serum Albumin (HSA) , to extend the serum half-life of the molecule.[1][3][4]
This tri-specific engagement facilitates the formation of a cytolytic synapse between the T-cell and the myeloma cell, resulting in tumor cell lysis.[3]
HPN217 Binding Affinity
Preclinical studies have characterized the binding affinity of HPN217 to its intended targets, demonstrating a high affinity for human BCMA.
| Target Antigen | Binding Affinity (KD) | Experimental Method |
| Human BCMA | 5.5 nM | Biolayer interferometry |
| Human Serum Albumin (HSA) | 6 nM | Biolayer interferometry |
| Human CD3ε | 17 nM | Biolayer interferometry |
| Data sourced from Patsnap Synapse, 2024.[3] |
Cross-Reactivity Profile of HPN217
A critical aspect of the preclinical safety evaluation of targeted immunotherapies is the assessment of potential cross-reactivity with off-target antigens, which could lead to unintended toxicity. For HPN217, the primary basis for its specificity lies in the restricted expression pattern of its target antigen, BCMA.
BCMA is a member of the tumor necrosis factor receptor (TNFR) superfamily.[5] Its expression is predominantly limited to plasma cells and some mature B-cells, with minimal to no expression in other normal tissues. This selective expression profile inherently limits the potential for off-target effects mediated by HPN217.
While specific, comprehensive cross-reactivity screening data against a broad panel of purified human proteins or a library of cell lines expressing various antigens for HPN217 is not publicly available in extensive detail, preclinical and clinical data to date support a favorable safety profile with a low incidence of severe cytokine release syndrome (CRS) and neurotoxicity, suggesting a high degree of specificity for BCMA-expressing cells.[6][7]
Comparative Analysis with Other BCMA-Targeting T-Cell Engagers
Several BCMA-targeting T-cell engagers are in clinical development, and their specificity is also primarily driven by the restricted expression of BCMA.[8][9][10] Off-target toxicities with this class of drugs are generally considered to be "on-target, off-tumor," meaning they are related to the engagement of BCMA on normal plasma cells, rather than cross-reactivity with unrelated antigens. The manageable safety profiles observed in clinical trials of various BCMA-targeting bispecific antibodies further support the high specificity of targeting this antigen.[8][9]
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of a T-cell engager like HPN217, a series of in vitro and in vivo studies are typically conducted during preclinical development. Below are detailed methodologies for key experiments.
In Vitro Specificity and Cross-Reactivity Assessment
1. Cell-Based Binding Assays (Flow Cytometry)
-
Objective: To determine the binding specificity of HPN217 to cells expressing BCMA versus cells that do not.
-
Methodology:
-
Cell Lines: A panel of human cell lines is used, including:
-
BCMA-positive multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929).
-
BCMA-negative cell lines from various tissue origins (e.g., lung, breast, colon).
-
Cell lines engineered to overexpress other members of the TNFR superfamily to assess potential cross-reactivity within the protein family.
-
-
Procedure:
-
Cells are harvested, washed, and incubated with varying concentrations of HPN217.
-
A fluorescently labeled secondary antibody that detects HPN217 is then added.
-
The geometric mean fluorescence intensity (MFI) is measured by flow cytometry.
-
-
Data Analysis: MFI is plotted against the concentration of HPN217 to generate binding curves. A significant shift in MFI for BCMA-positive cells compared to negligible binding to BCMA-negative and other TNFR superfamily-expressing cells indicates high specificity.
-
2. In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
-
Objective: To confirm that HPN217-mediated cytotoxicity is restricted to BCMA-expressing target cells.[11]
-
Methodology:
-
Target Cells: BCMA-positive and BCMA-negative cell lines are used as target cells.
-
Effector Cells: Human T-cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Target cells are co-cultured with effector T-cells at a defined effector-to-target (E:T) ratio in the presence of increasing concentrations of HPN217.
-
Cell viability is assessed after a defined incubation period (e.g., 24, 48, 72 hours) using a method that distinguishes target cell death from effector cell death (e.g., flow cytometry with specific cell surface markers, or real-time impedance-based assays).[12][13][14][15]
-
-
Data Analysis: The percentage of specific lysis of target cells is calculated and plotted against HPN217 concentration. Potent killing of BCMA-positive cells with no significant cytotoxicity against BCMA-negative cells demonstrates target-dependent killing.[3]
-
Visualizing the Experimental Workflow and HPN217's Mechanism
Below are diagrams generated using Graphviz to illustrate the key processes.
Caption: Mechanism of Action of HPN217.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Conclusion
The specificity of HPN217 is fundamentally linked to the highly restricted expression of its target antigen, BCMA, on plasma cells. Preclinical data on binding affinities and in vitro cytotoxicity support the on-target activity of HPN217. While comprehensive public data on systematic cross-reactivity screening against a broad panel of antigens is limited, the available preclinical and clinical findings for HPN217 and other BCMA-targeting T-cell engagers suggest a low risk of off-target binding to unrelated proteins. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of specificity and potential cross-reactivity for this promising class of cancer immunotherapies.
References
- 1. onclive.com [onclive.com]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]
- 4. FDA grants Fast Track Review to Tri-Specific Antibody HPN217 to treat Relapsed/Refractory Myeloma - HealthTree for Multiple Myeloma [healthtree.org]
- 5. Clinical targeting of the TNF and TNFR superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data [globenewswire.com]
- 7. Paper: Results from the Completed Dose Escalation Portion of the Phase 1 Study of HPN217, a Half-Life Extended Tri-Specific T Cell Activating Construct (TriTAC®) Targeting B Cell Maturation Antigen (BCMA) for Relapsed/Refractory Multiple Myeloma (MM) [ash.confex.com]
- 8. oncotarget.com [oncotarget.com]
- 9. T-cell redirecting bispecific antibodies targeting BCMA for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bispecific T Cell Engager Assays | In Vitro Assays Services | WuXi Biologics [wuxibiologics.com]
- 12. A Novel Approach for Quantifying the Pharmacological Activity of T-Cell Engagers Utilizing In Vitro Time Course Experiments and Streamlined Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 15. T Cell Cytotoxicity Assay - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Essential Safety and Handling Protocols for LXQ-217
Disclaimer: As a novel chemical compound, a specific Safety Data Sheet (SDS) for LXQ-217 is not publicly available. The following guidance is based on best practices for handling similar chemical structures, such as brominated organic compounds and potent enzyme inhibitors, and should be adapted to your specific laboratory conditions and institutional safety protocols. A thorough risk assessment is mandatory before handling any new chemical.[1]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is required when handling this compound. The necessary PPE varies depending on the specific procedure being performed.
| Procedure | Required Personal Protective Equipment (PPE) |
| Weighing and Preparing Stock Solutions | Gloves: Chemical-resistant nitrile gloves (double-gloving is recommended).[2] Eye Protection: Chemical safety goggles with side-shields.[2][3] Respiratory Protection: A NIOSH-approved respirator is necessary to prevent inhalation of powder.[2][3] Body Protection: A lab coat or impervious clothing should be worn.[2] |
| Cell Culture and In-Vitro Assays | Gloves: Chemical-resistant nitrile gloves.[2][4] Eye Protection: Safety glasses with side shields.[2][5] Body Protection: Standard lab coat.[2] |
| In-Vivo Studies | Gloves: Chemical-resistant nitrile gloves.[2][4] Eye Protection: Safety glasses with side shields.[2][5] Body Protection: Standard lab coat.[2] |
| Waste Disposal | Gloves: Chemical-resistant nitrile gloves.[2][4] Eye Protection: Chemical safety goggles with side-shields.[2][3] Body Protection: A lab coat or impervious clothing should be worn.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound, from initial receipt to final disposal. All procedures involving volatile or powdered forms of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]
Experimental Protocols
3.1. Weighing and Solution Preparation:
-
Engineering Controls: Perform all weighing and solution preparation within a certified chemical fume hood.[1]
-
Personal Protective Equipment: Wear double nitrile gloves, a lab coat, and chemical safety goggles. A NIOSH-approved respirator is required when handling the powdered compound.[2][3]
-
Procedure:
-
Carefully weigh the desired amount of this compound.
-
Slowly add the solvent to the powder to avoid generating dust.
-
Ensure the container is tightly sealed after preparation.
-
3.2. Cell Culture and In-Vitro Assays:
-
Personal Protective Equipment: Wear nitrile gloves, a lab coat, and safety glasses.[2]
-
Procedure:
-
Handle all solutions containing this compound within a biological safety cabinet to maintain sterility and containment.
-
Avoid creating aerosols.
-
Decontaminate all surfaces and equipment after use.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[7] Improper disposal of brominated organic compounds can cause significant environmental harm.[7]
4.1. Waste Segregation:
-
Halogenated Organic Waste: All liquid and solid waste containing this compound must be collected in a dedicated, clearly labeled, and leak-proof container for halogenated organic waste.[7] Do not mix with non-halogenated waste.[7]
-
Contaminated Materials: All disposable items, such as pipette tips, tubes, and gloves, that have come into contact with this compound must be disposed of in the designated solid hazardous waste container.[7]
4.2. Disposal Procedure:
-
Use designated and properly labeled waste containers.[7]
-
Keep waste containers closed except when adding waste.[7]
-
Store waste containers in a secondary containment tray within a ventilated area.[7]
-
Follow your institution's guidelines for hazardous waste pickup and disposal.[7]
In the event of a spill, evacuate the area if necessary and alert laboratory personnel.[1] For minor spills within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of the waste in a sealed, labeled container.[1] For major spills, contact your institution's safety office immediately.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. jnsparrowchemical.com [jnsparrowchemical.com]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
